Rohinitib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31NO8 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 |
InChI Key |
TZDAVNWDKGYBCW-IDAMAFBJSA-N |
Isomeric SMILES |
CN(C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |
Canonical SMILES |
CN(C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Rohinitib: A Technical Guide to its Apoptosis-Inducing Mechanism in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of Rohinitib-induced apoptosis in leukemia cell lines, providing a comprehensive resource for researchers in oncology and drug development. This compound, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). This document synthesizes key findings on its mechanism of action, offering detailed data, experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Analysis of this compound's Efficacy
This compound induces apoptosis in a dose-dependent manner across a panel of AML cell lines. Notably, cell lines harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation exhibit heightened sensitivity to the compound. The half-maximal effective concentration (ED50) for apoptosis induction is significantly lower in FLT3-ITD positive cells compared to their wild-type counterparts.
Table 1: Efficacy of this compound in Inducing Apoptosis in AML Cell Lines
| Cell Line | FLT3 Status | ED50 (nM) of Apoptosis Induction |
| MOLM-13 | FLT3-ITD | 7.8 ± 1.9[1] |
| MOLM-14 | FLT3-ITD | Data not available |
| MV4;11 | FLT3-ITD | Data not available |
| OCI-AML3 | FLT3-wt | 61.1 ± 9.9[1] |
| THP-1 | FLT3-wt | Data not available |
| HL-60 | FLT3-wt | Data not available |
| Kasumi-1 | FLT3-wt | Data not available |
| NB4 | FLT3-wt | Data not available |
ED50 values represent the mean ± standard error of the mean (SEM) for drug-specific apoptosis. Data extracted from Nishida Y, et al. Leukemia. 2021.
Table 2: Apoptosis Induction in Isogenic Cell Lines
To further validate the increased sensitivity of FLT3-ITD positive cells, isogenic murine Ba/F3 and human OCI-AML3 cells were engineered to overexpress either wild-type FLT3 or FLT3-ITD. Treatment with this compound demonstrated a significant increase in apoptosis in the FLT3-ITD expressing cells.
| Cell Line | Transgene | Apoptosis Induction |
| Ba/F3 | FLT3-wt | Less sensitive to this compound |
| Ba/F3 | FLT3-ITD | More sensitive to this compound[1] |
| OCI-AML3 | FLT3-wt | Less sensitive to this compound |
| OCI-AML3 | FLT3-ITD | More sensitive to this compound[1] |
Core Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the cap-dependent translation initiation machinery. By inhibiting the RNA helicase activity of eIF4A, this compound prevents the unwinding of complex 5' untranslated regions (5'-UTRs) of specific mRNAs, thereby suppressing the translation of key oncoproteins. A critical downstream effector of this pathway is the Heat Shock Factor 1 (HSF1), a transcription factor that is inactivated upon eIF4A inhibition, leading to the downregulation of its target genes, many of which are involved in cell survival and proliferation.[1][2] The inhibition of eIF4A can also lead to the downregulation of anti-apoptotic proteins such as MCL-1.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on leukemia cell lines.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative assessment of apoptosis in leukemia cell lines following treatment with this compound.
Workflow Diagram:
Materials:
-
Leukemia cell lines (e.g., MOLM-13, OCI-AML3)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (containing 10X Annexin V Binding Buffer, FITC Annexin V, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with varying concentrations of this compound (e.g., 6.25-50 nM) or DMSO as a vehicle control for 72 hours.[5]
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels in leukemia cell lines following treatment with this compound.
Workflow Diagram:
Materials:
-
Treated leukemia cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against HSF1, p-HSF1, MCL-1, cleaved PARP, Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities, normalizing to a loading control such as Actin or GAPDH.
-
Conclusion
This compound represents a promising therapeutic agent for leukemia, particularly for AML subtypes with FLT3-ITD mutations. Its mechanism of action, centered on the inhibition of eIF4A and the subsequent inactivation of HSF1, leads to a cascade of events culminating in apoptosis. The provided data and protocols offer a foundational guide for further research into the therapeutic potential of this compound and other eIF4A inhibitors in the treatment of leukemia. Further investigation into the full spectrum of downstream targets of the eIF4A-HSF1 axis will be crucial for a complete understanding of its anti-leukemic effects and for the development of rational combination therapies.
References
- 1. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Rohinitib: A Potent and Specific eIF4A Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of Rohinitib, a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). As a member of the rocaglate class of natural products, this compound has demonstrated significant anti-neoplastic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). This document details the mechanism of action of this compound, its effects on cancer cells, and the experimental methodologies used to characterize its activity. Particular focus is given to its role in inhibiting the eIF4F translation initiation complex, a critical node in oncogenic signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting translation initiation in oncology.
Introduction: The Role of eIF4A in Cancer
The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent RNA helicase that plays a pivotal role in the initiation of cap-dependent translation. It is a core component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind the 5' untranslated regions (UTRs) of mRNAs, facilitating the recruitment of the 43S preinitiation complex and subsequent protein synthesis.
Dysregulation of the eIF4F complex is a common feature in many cancers. Overexpression or hyperactivity of eIF4F components can lead to the preferential translation of mRNAs encoding proteins critical for cell growth, proliferation, survival, and angiogenesis, such as MYC, cyclins, and anti-apoptotic BCL-2 family members. Consequently, targeting the eIF4F complex, and specifically the enzymatic activity of eIF4A, has emerged as a promising therapeutic strategy in oncology.
This compound: A Specific Inhibitor of eIF4A
This compound is a member of the rocaglate family of natural products, which are known to be potent inhibitors of eIF4A. It has been identified as a highly specific and potent inhibitor of eIF4A, demonstrating significant anti-leukemic effects, particularly in AML.
Mechanism of Action
This compound exerts its inhibitory effect by clamping eIF4A onto polypurine-rich sequences within the 5' UTRs of specific mRNAs. This action stabilizes the eIF4A-RNA complex, preventing the scanning of the preinitiation complex and thereby stalling translation initiation. This mode of action is distinct from ATP-competitive inhibitors and leads to the selective inhibition of a subset of mRNAs that are highly dependent on eIF4A activity for their translation. A key downstream consequence of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor implicated in promoting cancer cell survival and proliferation.
Data Presentation: Preclinical Efficacy of this compound in AML
This compound has demonstrated significant preclinical activity in various AML cell lines and in vivo models. It induces apoptosis in a dose-dependent manner and shows particular efficacy in AML cells harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a common driver of AML with a poor prognosis.
In Vitro Cellular Activity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in a panel of AML cell lines is not available in the provided search results. However, studies indicate that this compound induces apoptosis in the nanomolar range (6.25-50 nM) in cell lines such as MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, and NB4.
Table 1: In Vitro Potency of this compound in AML Cell Lines (Placeholder)
| Cell Line | FLT3 Status | IC50 (nM) |
| MOLM-13 | ITD | Data not available |
| MOLM-14 | ITD | Data not available |
| MV4;11 | ITD | Data not available |
| OCI-AML3 | WT | Data not available |
| THP-1 | WT | Data not available |
| HL-60 | WT | Data not available |
| Kasumi-1 | WT | Data not available |
| NB4 | WT | Data not available |
In Vivo Efficacy in AML Xenograft Models
Specific quantitative in vivo efficacy data, such as tumor growth inhibition percentages and median survival, are not detailed in the search results. However, it is reported that this compound, administered at doses of 0.75 and 1.0 mg/kg, significantly reduces the leukemia burden and prolongs the survival of mice in AML xenograft models.
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model (Placeholder)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | - | Data not available |
| This compound | 0.75 | Data not available | Data not available |
| This compound | 1.0 | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an eIF4A inhibitor.
Fluorescence Polarization (FP) Assay for eIF4A-RNA Binding
This assay quantitatively measures the binding of eIF4A to RNA and the effect of inhibitors like this compound on this interaction.
Principle: The assay is based on the principle that the polarization of fluorescent light emitted from a labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled RNA molecule will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger eIF4A protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified recombinant human eIF4A protein.
-
A short, fluorescently labeled (e.g., with 5'-FAM) polypurine RNA oligonucleotide (e.g., poly(A) or poly(AG)).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
This compound or other test compounds dissolved in DMSO.
-
ATP or a non-hydrolyzable ATP analog (e.g., AMP-PNP).
-
-
Procedure:
-
In a 384-well, low-volume, black plate, add the fluorescently labeled RNA probe at a final concentration of 10-20 nM.
-
Add varying concentrations of purified eIF4A protein.
-
Add this compound or DMSO vehicle control at desired concentrations.
-
Add ATP or AMP-PNP to a final concentration of 1-2 mM.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of eIF4A concentration to determine the dissociation constant (Kd) of the eIF4A-RNA interaction.
-
To assess the effect of this compound, perform the assay with a fixed concentration of eIF4A and varying concentrations of the inhibitor. Calculate the EC50 value for the enhancement of RNA binding.
-
In Vitro Translation (IVT) Assay
This assay assesses the ability of this compound to inhibit cap-dependent translation.
Principle: A bicistronic reporter mRNA is used, containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent, IRES-driven reporter (e.g., Renilla luciferase). In a cell-free translation system (e.g., rabbit reticulocyte lysate), the effect of an inhibitor on the translation of each reporter can be independently measured. An eIF4A inhibitor is expected to selectively inhibit the cap-dependent reporter.
Protocol:
-
Reagents:
-
In vitro transcribed and capped bicistronic reporter mRNA.
-
Rabbit reticulocyte lysate or other cell-free translation system.
-
Amino acid mixture.
-
This compound or other test compounds dissolved in DMSO.
-
Luciferase assay reagents for both Firefly and Renilla luciferase.
-
-
Procedure:
-
Set up the in vitro translation reactions in microcentrifuge tubes or a 96-well plate.
-
To each reaction, add the rabbit reticulocyte lysate, amino acid mixture, and the bicistronic reporter mRNA.
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each condition.
-
Normalize the ratios to the DMSO control.
-
Plot the normalized translation efficiency as a function of this compound concentration to determine the IC50 for inhibition of cap-dependent translation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target protein, eIF4A, in a cellular context.
Principle: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent of this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble (non-denatured) fraction of the target protein.
Protocol:
-
Reagents:
-
AML cell line of interest.
-
Cell culture medium.
-
This compound or other test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies specific for eIF4A and a loading control protein (e.g., GAPDH).
-
-
Procedure:
-
Treat cultured AML cells with this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble eIF4A and the loading control protein in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble eIF4A (normalized to the unheated control) as a function of temperature for both the DMSO- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathway
Caption: The eIF4F translation initiation complex signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell biology – protein synthesis. Its specific mechanism of action, involving the clamping of eIF4A on mRNA, provides a clear rationale for its selective anti-neoplastic activity. The preclinical data in AML models, particularly in the context of FLT3-ITD mutations, highlight its potential as a novel therapeutic for this challenging disease. Further investigation, including the generation of comprehensive in vitro and in vivo efficacy data, is warranted to fully elucidate the clinical potential of this compound and other eIF4A inhibitors. This technical guide provides a solid foundation for researchers and clinicians to understand and further explore the therapeutic utility of this exciting class of compounds.
The Role of Rohinitib in Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohinitib is a potent and specific small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] As a critical component of the eIF4F complex, eIF4A's RNA helicase activity is essential for unwinding the 5' untranslated regions of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation initiation.[3][4] Dysregulation of translation initiation is a hallmark of many cancers, making its components attractive therapeutic targets.[5][6] This guide details the mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in acute myeloid leukemia (AML).[1][2]
Introduction to Translation Initiation and the Role of eIF4A
Eukaryotic translation initiation is a complex process orchestrated by multiple eukaryotic initiation factors (eIFs). The assembly of the eIF4F complex, comprising eIF4E, eIF4G, and eIF4A, at the 5' cap of mRNA is a pivotal event.[7] eIF4E recognizes and binds to the 5' cap structure, while eIF4G acts as a scaffold protein, and eIF4A, an ATP-dependent RNA helicase, unwinds the secondary structures in the 5' UTR of mRNAs to facilitate ribosome scanning and initiation of protein synthesis.[3]
In many cancers, the overexpression and hyperactivity of translation initiation factors, including eIF4A, lead to the preferential translation of oncogenic mRNAs that promote cell growth, proliferation, and survival.[5][7] Therefore, inhibiting key components of the translation initiation machinery presents a promising strategy for cancer therapy.[8]
This compound: A Specific Inhibitor of eIF4A
This compound has been identified as a potent and specific inhibitor of eIF4A.[1][2] Its inhibitory action on eIF4A disrupts the eIF4F complex's function, leading to a global reduction in cap-dependent translation. This, in turn, can induce apoptosis in cancer cells that are highly dependent on efficient protein synthesis for their survival and proliferation.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the enzymatic activity of eIF4A. By inhibiting the RNA helicase function of eIF4A, this compound prevents the unwinding of complex 5' UTRs of specific mRNAs, many of which encode oncoproteins. This selective inhibition leads to the downregulation of proteins crucial for cancer cell survival and proliferation. One of the key downstream effects of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor that plays a critical role in the cellular stress response and is often co-opted by cancer cells to maintain their malignant phenotype.[3][9]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the mTORC1 pathway, a central regulator of cell growth and metabolism. eIF4A is a downstream effector of the mTORC1 pathway.[2] By inhibiting eIF4A, this compound effectively curtails the oncogenic outputs of this pathway.
Caption: Signaling pathway affected by this compound.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines [1]
| Cell Line | FLT3 Status | This compound Concentration (nM) | Treatment Duration (h) | Outcome |
| MOLM-13 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| MOLM-14 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| MV4;11 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| OCI-AML3 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| THP-1 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| HL-60 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| Kasumi-1 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| NB4 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |
| Primary AML Cells | - | 25 | 72 | More sensitive than normal bone marrow |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [1]
| Animal Model | Dosage (mg/kg) | Dosing Schedule | Outcome |
| AML Xenograft | 0.75 and 1.0 | Subcutaneous, once daily for 5 consecutive days | Significantly reduced leukemia burden and prolonged survival rate of mice |
Experimental Protocols
Cell Viability and Apoptosis Assay
Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.
Methodology:
-
Cell Culture: AML cell lines (MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, and NB4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 6.25, 12.5, 25, 50 nM) or vehicle control (DMSO) for 72 hours.
-
Apoptosis Analysis: Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells is quantified, and the dose-response curves are generated to determine the EC50 values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-leukemic activity of this compound in a mouse model of AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human AML cells (e.g., MOLM-13) via tail vein injection.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. This compound is administered subcutaneously at doses of 0.75 and 1.0 mg/kg once daily for 5 consecutive days.
-
Monitoring: Leukemia burden is monitored by measuring the percentage of human CD45+ cells in peripheral blood and bone marrow. Animal survival is monitored daily.
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to assess the in vivo efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the fundamental process of translation initiation. Its specificity for eIF4A allows for the selective inhibition of oncogenic protein synthesis, leading to potent anti-leukemic effects, particularly in AML. Further investigation is warranted to explore the full therapeutic potential of this compound, including its use in combination with other targeted agents and its efficacy in other cancer types characterized by dysregulated translation. Clinical trials will be essential to determine the safety and efficacy of this compound in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting eIF4E in cancer - American Chemical Society [acs.digitellinc.com]
- 6. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 8. ribometrix.com [ribometrix.com]
- 9. researchgate.net [researchgate.net]
Rohinitib's Impact on FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant therapeutic challenge, correlating with a poor prognosis. This document provides a comprehensive technical overview of Rohinitib (RHT), a potent and specific small molecule inhibitor of eukaryotic translation initiation factor 4A (eIF4A), and its preclinical efficacy in FLT3-ITD positive AML. This compound demonstrates preferential cytotoxicity towards FLT3-ITD positive AML cells by inhibiting cap-dependent translation, leading to the inactivation of key survival proteins and synergistic effects when combined with direct FLT3 inhibitors. This guide details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound, offering a valuable resource for the ongoing research and development of novel therapeutic strategies for this aggressive leukemia subtype.
Introduction to this compound and its Mechanism of Action
This compound is a novel investigational agent that targets eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of eukaryotic mRNA. By inhibiting the helicase activity of eIF4A, this compound effectively disrupts the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode oncoproteins crucial for cancer cell survival and proliferation.
In the context of FLT3-ITD positive AML, the leukemic cells are highly dependent on the constitutive activation of the FLT3 signaling pathway for their growth and survival. This dependency creates a vulnerability that can be exploited by targeting downstream effectors. This compound's mechanism of action is particularly relevant as it has been shown to inhibit the translation of proteins involved in cell cycle progression and apoptosis resistance, which are downstream of the FLT3-ITD signaling cascade.
Quantitative Efficacy of this compound in FLT3-ITD Positive AML
Preclinical studies have demonstrated this compound's potent and selective activity against FLT3-ITD positive AML cells. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | Endpoint | This compound Concentration/Effect | Reference |
| MOLM-13 | FLT3-ITD | Apoptosis Assay | ED50 | 7.8 ± 1.9 nM | [1] |
| MOLM-14 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [1] |
| MV4;11 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [1] |
| OCI-AML3 | FLT3-WT | Apoptosis Assay | ED50 | 61.1 ± 9.9 nM | [1] |
| Ba/F3 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Significant induction | [1] |
| Ba/F3 | FLT3-WT | Apoptosis Assay | Lower Sensitivity | Less sensitive compared to FLT3-ITD expressing cells | [1] |
| Primary AML | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | More sensitive than FLT3-WT AML cells (at 25 nM) | [1] |
| Normal BM | N/A | Apoptosis Assay | Lower Sensitivity | Less sensitive compared to primary AML cells (at 25 nM) | [1] |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | AML Cell Line | Treatment Protocol | Key Findings | Reference |
| NSG Mice | MOLM-13 (FLT3-ITD) | 0.75 and 1.0 mg/kg, subcutaneous injection, once daily for 5 consecutive days. | Significantly reduced leukemia burden, circulating and bone marrow leukemic human CD45+ cells. Dose-dependently prolonged survival. | [1] |
Detailed Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the methodology for assessing apoptosis in AML cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4;11)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture AML cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 nM) or DMSO as a vehicle control for 72 hours.
-
Cell Harvesting and Washing: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of FLT3 Signaling Pathway
This protocol describes the detection of key phosphorylated proteins in the FLT3 signaling cascade in response to this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-HSF1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound as described above. Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an ECL substrate and an imaging system.
In Vivo AML Xenograft Model
This protocol details the establishment and use of a subcutaneous AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
6-8 week old female NOD/SCID gamma (NSG) mice
-
MOLM-13 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Flow cytometry antibodies (anti-human CD45)
Procedure:
-
Cell Preparation and Injection: Resuspend 5 x 10^6 MOLM-13 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each NSG mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (0.75 or 1.0 mg/kg) or vehicle control via subcutaneous injection once daily for 5 consecutive days.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and harvest tumors, bone marrow, and spleen.
-
Analysis: Analyze the percentage of human CD45+ cells in the bone marrow and spleen by flow cytometry to determine leukemia burden.
Signaling Pathways and Mandatory Visualizations
This compound's inhibition of eIF4A has profound effects on the signaling landscape of FLT3-ITD positive AML cells. The constitutive activation of the FLT3 receptor in these cells leads to the activation of several downstream pro-survival pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT5. A key consequence of this compound's action is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor that is often constitutively active in cancer and promotes the expression of chaperone proteins that are essential for the stability of oncoproteins.
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways promoting AML cell survival.
Caption: this compound inhibits eIF4A, blocking translation of oncoproteins and inducing apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis in AML cells.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for FLT3-ITD positive AML by targeting the fundamental process of cap-dependent translation, a mechanism distinct from direct FLT3 kinase inhibition. The preclinical data strongly support its potent and selective anti-leukemic activity. The synergistic effects observed when this compound is combined with FLT3 inhibitors suggest a powerful combination therapy approach that could potentially overcome resistance mechanisms and improve patient outcomes.
Future research should focus on a more detailed elucidation of the downstream targets of eIF4A inhibition in the context of FLT3-ITD signaling to identify biomarkers of response and resistance. Further in vivo studies, including patient-derived xenograft models, will be crucial to validate the preclinical efficacy and safety of this compound, both as a monotherapy and in combination with current standard-of-care treatments for FLT3-ITD positive AML. The continued investigation of this compound holds significant promise for advancing the therapeutic landscape for this high-risk leukemia.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the sensitivity of primary Acute Myeloid Leukemia (AML) cells to Rohinitib, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A). This compound induces apoptosis in AML cells by inactivating the heat shock factor 1 (HSF1), a critical component for cancer cell survival. Notably, primary AML cells, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, exhibit heightened sensitivity to this compound treatment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, patient outcomes, especially for those with certain genetic mutations like FLT3-ITD, remain poor, highlighting the urgent need for novel therapeutic strategies.[1][2]
This compound (RHT) has emerged as a promising therapeutic agent. It is a specific inhibitor of eIF4A, an RNA helicase that is a key component of the eIF4F translation initiation complex. The eIF4F complex is frequently dysregulated in cancer and is an effector of the mTORC1 signaling pathway.[3] By inhibiting eIF4A, this compound disrupts the translation of specific mRNAs encoding proteins critical for cancer cell survival and proliferation. One of the key downstream effects of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1).[4][5] HSF1 is a transcription factor that plays a crucial role in the cellular stress response and is co-opted by cancer cells to maintain proteostasis and promote survival. Its inactivation leads to apoptosis in AML cells.[4][5]
Preclinical studies have demonstrated that primary AML cells are more sensitive to this compound than normal bone marrow cells. This sensitivity is particularly pronounced in AML cells with the FLT3-ITD mutation, a common driver mutation in AML associated with a poor prognosis.[1] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on this compound's activity in primary AML cells.
Quantitative Data on this compound Sensitivity
The following tables summarize the quantitative data on the sensitivity of AML cells to this compound treatment, with a focus on primary patient samples and the influence of FLT3 mutational status.
Table 1: Comparative Sensitivity of AML Cell Lines to this compound
| Cell Line Cohort | Mean ED50 (nM) ± SEM | Number of Cell Lines | Reference |
| FLT3-ITD Positive | 7.8 ± 1.9 | 3 (MOLM-13, MOLM-14, MV4;11) | [6] |
| FLT3 Wild-Type | 61.1 ± 9.9 | 5 (OCI-AML3, THP-1, HL-60, Kasumi-1, NB4) | [6] |
Table 2: Sensitivity of Primary AML Cells and Normal Hematopoietic Cells to this compound
| Cell Type | Treatment | Viable Cells (% of Control) | Number of Samples | Reference |
| Primary AML CD34+CD38- cells | 50 nM this compound for 72h | 71.98% | 18 | [6] |
| Normal Bone Marrow CD34+CD38- cells | 50 nM this compound for 72h | 17.06% | 8 | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-leukemic effects by targeting the translation initiation machinery, which subsequently leads to the inactivation of a key survival factor in cancer cells.
This compound Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound in AML cells. This compound directly inhibits eIF4A, a critical component of the eIF4F complex that is downstream of the oncogenic mTORC1 pathway. This inhibition leads to a reduction in the translation of specific oncogenic proteins and, importantly, results in the inactivation of HSF1, triggering apoptosis.
Caption: this compound inhibits eIF4A, leading to HSF1 inactivation and apoptosis in AML cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and extension of these findings. The following sections provide protocols based on the methodologies cited in the primary literature.
Primary AML Cell Culture and Drug Treatment
This protocol outlines the procedure for the culture of primary AML cells and their treatment with this compound to assess sensitivity.
-
Cell Isolation : Isolate mononuclear cells from bone marrow or peripheral blood of AML patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Culture the isolated primary AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment : Seed the primary AML cells in 96-well plates at a density of 1 x 10^5 cells per well. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for the desired duration (e.g., 72 hours).
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptosis in this compound-treated primary AML cells by flow cytometry.
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Detailed Protocol:
-
Cell Collection : After this compound treatment, collect the primary AML cells from each well.
-
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blotting for HSF1 Inactivation
This protocol details the procedure to detect the expression and phosphorylation status of HSF1 and other key signaling proteins.
-
Protein Extraction : Lyse this compound-treated and control primary AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against HSF1, phospho-HSF1 (Ser326), eIF4A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-leukemic activity against primary AML cells, particularly in the FLT3-ITD-positive subtype. Its mechanism of action, involving the inhibition of eIF4A and subsequent inactivation of HSF1, presents a novel therapeutic avenue for this challenging disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound for the treatment of AML. Future studies should focus on elucidating the full spectrum of its efficacy across different AML subtypes and its potential in combination therapies.
References
- 1. Epichaperome inhibition targets TP53-mutant AML and AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Rohinitib for Research in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rohinitib, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), for its application in hematological malignancy research. This document outlines its mechanism of action, preclinical efficacy, and detailed protocols for key experimental procedures.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that targets eIF4A, an ATP-dependent RNA helicase that is a critical component of the eIF4F translation initiation complex.[1][2] The eIF4F complex is essential for the initiation of cap-dependent translation of most eukaryotic mRNAs. In many cancers, including acute myeloid leukemia (AML), the eIF4F complex is hyperactivated, leading to the preferential translation of oncogenic proteins that drive cell growth, proliferation, and survival.
This compound's primary mechanism of action involves the inhibition of eIF4A's helicase activity, which unwinds complex secondary structures in the 5' untranslated regions (UTRs) of specific mRNAs. This leads to a global reduction in protein synthesis, with a particularly pronounced effect on the translation of mRNAs encoding oncoproteins.
A key downstream effector of this compound's activity is the inactivation of Heat Shock Factor 1 (HSF1).[2][3] HSF1 is a transcription factor that, under normal conditions, is involved in the cellular stress response. In cancer cells, HSF1 is often constitutively active and promotes the expression of genes involved in cell survival and proliferation. By inhibiting eIF4A, this compound prevents the translation of proteins required for HSF1 activation, thereby suppressing its pro-survival functions. This mechanism is particularly relevant in AML, where HSF1 has been identified as a key factor in leukemogenesis.[3]
Furthermore, the eIF4A-mediated translation initiation is a downstream effector of the mTORC1 signaling pathway, which is frequently dysregulated in hematological malignancies.[2] By targeting eIF4A, this compound effectively intervenes in this critical oncogenic pathway.
Preclinical Data in Hematological Malignancies
This compound has demonstrated significant preclinical activity in various AML cell lines and in an in vivo xenograft model. Its efficacy is particularly notable in AML cells harboring FLT3-ITD mutations, a common and prognostically unfavorable genetic alteration in AML.[3]
While specific IC50 values for a comprehensive panel of AML cell lines are not publicly available in a consolidated format, studies have shown that this compound induces apoptosis in a dose-dependent manner in a range of AML cell lines.[1]
| Cell Line | Genetic Background | Effect of this compound | Concentration Range |
| MOLM-13 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | 6.25-50 nM |
| MOLM-14 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | Not Specified |
| MV4;11 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | Not Specified |
| OCI-AML3 | AML | Dose-dependent induction of apoptosis | Not Specified |
| THP-1 | AML | Dose-dependent induction of apoptosis | Not Specified |
| HL-60 | AML | Dose-dependent induction of apoptosis | Not Specified |
| Kasumi-1 | AML | Dose-dependent induction of apoptosis | Not Specified |
| NB4 | AML | Dose-dependent induction of apoptosis | Not Specified |
Table 1: Summary of in vitro activity of this compound in AML cell lines. Data is based on qualitative descriptions of dose-dependent effects.[1]
In a preclinical AML xenograft model using immunodeficient mice engrafted with MOLM-13 cells, this compound demonstrated significant anti-leukemic effects.[1]
| Animal Model | Cell Line Engrafted | Treatment Regimen | Key Findings |
| NSG Mice | MOLM-13 (AML, FLT3-ITD) | 0.75 and 1.0 mg/kg, s.c. once daily for 5 consecutive days | - Significantly reduced leukemia burden- Decreased circulating and bone marrow leukemic human CD45+ cells- Dose-dependently prolonged survival |
Table 2: Summary of in vivo efficacy of this compound in an AML xenograft model.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in hematological malignancy research.
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on AML cell lines.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4;11) in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using a gentle cell scraper or Trypsin-EDTA. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the eIF4A/HSF1 signaling pathway.
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF4A, eIF4A, HSF1, PARP, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Objective: To evaluate the anti-leukemic efficacy of this compound in a systemic AML mouse model.
Protocol: MOLM-13 Xenograft Model
All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma - NSG).
-
Cell Preparation: Culture MOLM-13 cells under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in PBS at a concentration of 5 x 10^6 cells/mL.
-
Cell Injection: Inject 1 x 10^6 MOLM-13 cells in 200 µL of PBS intravenously (i.v.) via the tail vein of each mouse.
-
Treatment:
-
Allow the leukemia to establish for a predetermined period (e.g., 7 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.75 or 1.0 mg/kg) or vehicle control subcutaneously (s.c.) once daily for a specified duration (e.g., 5 consecutive days).[1]
-
-
Monitoring:
-
Monitor the mice regularly for signs of disease progression, including weight loss, lethargy, and hind-limb paralysis.
-
Monitor leukemic burden by periodically collecting peripheral blood and analyzing for the percentage of human CD45+ cells by flow cytometry.
-
-
Endpoint Analysis:
-
At the end of the study (or when mice become moribund), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry (human CD45+) and immunohistochemistry.
-
Kaplan-Meier survival analysis should be performed to assess the effect of treatment on overall survival.
-
Visualizations
Caption: this compound inhibits eIF4A, blocking translation and HSF1 activation, leading to apoptosis.
Caption: Workflow for assessing this compound's in vitro effects on AML cells.
Clinical Trial Status
A search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) indicates that there are currently no registered clinical trials specifically for this compound in hematological malignancies or any other indication. Its development appears to be at the preclinical stage.
Conclusion
This compound is a promising preclinical candidate for the treatment of hematological malignancies, particularly AML. Its targeted inhibition of eIF4A and subsequent inactivation of HSF1 provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to elucidate its mechanism of action in greater detail. Future studies should focus on defining the precise IC50 values across a broader range of hematological malignancy subtypes, exploring potential synergistic combinations with other anti-cancer agents, and advancing this compound towards clinical development.
References
The Impact of Rohinitib on Oncogenic Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohinitib (RHT) is a potent and specific small molecule inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase within the eIF4F translation initiation complex. By targeting eIF4A, this compound effectively disrupts the synthesis of oncogenic proteins that are crucial for cancer cell proliferation, survival, and stress adaptation. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its impact on oncogenic protein synthesis in the context of Acute Myeloid Leukemia (AML). This document details the core signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of eIF4A and Downstream Effects
This compound exerts its anti-cancer effects by directly binding to and inhibiting the DEAD-box RNA helicase eIF4A.[1] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. Many oncogenic proteins, including cyclins, anti-apoptotic proteins, and growth factors, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.
By inhibiting eIF4A, this compound selectively suppresses the translation of these key oncogenic proteins, leading to a cascade of downstream anti-cancer effects. One of the most significant consequences of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1).[2][3] HSF1 is a master transcriptional regulator of the heat shock response and plays a pivotal role in maintaining protein homeostasis and promoting the survival of malignant cells. In many cancers, including AML, HSF1 is constitutively active and drives a transcriptional program that supports tumor growth and resistance to therapy. This compound's inhibition of eIF4A leads to a reduction in the synthesis of proteins required for HSF1 activation, thereby abrogating its transcriptional activity.[3] This inactivation of HSF1 contributes significantly to the pro-apoptotic effects of this compound in cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits eIF4A, blocking oncogenic protein synthesis and HSF1 activation, leading to apoptosis.
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent and selective anti-leukemic activity, particularly in AML cell lines harboring FLT3-internal tandem duplication (FLT3-ITD) mutations.[2]
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Status | ED50 for Apoptosis (nM, 72h) | Reference |
| MOLM-13 | ITD | ~10 | [2] |
| MV4;11 | ITD | ~10 | [2] |
| MOLM-14 | ITD | Data not specified | [1] |
| OCI-AML3 | Wild-type | >50 | [2] |
| THP-1 | Wild-type | >50 | [1] |
| HL-60 | Wild-type | >50 | [1] |
| Kasumi-1 | Wild-type | >50 | [1] |
| NB4 | Wild-type | >50 | [1] |
| Average (FLT3-ITD) | ITD | 7.8 ± 1.9 | [2] |
| Average (FLT3-WT) | Wild-type | 61.1 ± 9.9 | [2] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| MOLM-13 Xenograft (NSG mice) | 0.75 and 1.0 mg/kg, s.c. daily for 5 days | Significantly reduced leukemia burden. Prolonged survival. | [1] |
| Patient-Derived Xenograft (PDX) | 20 nM this compound ex vivo for 24h, then transplantation | 12.7-fold reduction in circulating human CD45+ cells at 4 weeks. | [2] |
Detailed Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantification of apoptosis in AML cell lines treated with this compound using flow cytometry.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3)
-
RPMI 1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% FBS.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow: In Vitro Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis in AML cells.
Immunoblot Analysis of HSF1 and Phospho-HSF1
This protocol details the detection of total HSF1 and its phosphorylated (active) form in this compound-treated AML cells.
Materials:
-
AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-HSF1, anti-phospho-HSF1 (Ser326)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control AML cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSF1 (1:1000) and phospho-HSF1 (1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo AML Xenograft Model
This protocol describes the establishment of an AML xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG)
-
AML cell line (e.g., MOLM-13)
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for chimerism analysis (anti-human CD45)
Procedure:
-
Cell Preparation: Culture and harvest MOLM-13 cells. Resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Cell Implantation: Inject 100 µL of the cell suspension intravenously into each NSG mouse.
-
Tumor/Leukemia Establishment: Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis). This typically takes 2-3 weeks.
-
Treatment Initiation: Once leukemia is established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control subcutaneously daily for a specified period (e.g., 5 days).
-
Monitoring: Monitor tumor growth (if a solid tumor model) by caliper measurements and/or assess leukemia burden by analyzing the percentage of human CD45+ cells in peripheral blood via flow cytometry.
-
Endpoint: At the end of the study, euthanize the mice and collect tissues (bone marrow, spleen) for further analysis of leukemia engraftment.
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML, particularly for patients with FLT3-ITD mutations. Its mechanism of action, centered on the inhibition of eIF4A and the subsequent disruption of oncogenic protein synthesis and HSF1 signaling, provides a strong rationale for its clinical development. The data presented in this guide highlight its potent in vitro and in vivo anti-leukemic activity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other eIF4A inhibitors. Further studies are warranted to fully elucidate the spectrum of oncogenic proteins whose synthesis is inhibited by this compound and to explore potential combination therapies to enhance its efficacy in a clinical setting.
References
The Chemical Landscape of Rohinitib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of translation of a subset of mRNAs, many of which encode oncoproteins. By targeting eIF4A, this compound effectively disrupts the translation of key survival proteins in cancer cells, leading to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its application in acute myeloid leukemia (AML) research. Detailed experimental protocols for assessing its biological effects and mandatory visualizations of its mechanism of action are included to support further investigation and drug development efforts.
Chemical Structure and Properties
This compound, with the CAS number 1139253-73-8, is a complex natural product-like molecule. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (1S,2S,3aR,8bS)-1-((S)-2,3-dihydro-1H-inden-1-yl)-8b-hydroxy-6,7-dimethoxy-2-(methoxy(methyl)carbamoyl)-1,2,3a,8b-tetrahydrocyclopenta[b]benzofuran-3-one |
| CAS Number | 1139253-73-8 |
| Molecular Formula | C29H31NO8 |
| Molecular Weight | 521.56 g/mol [1] |
| SMILES | COC1=CC=C([C@@]23OC4=CC(OC)=CC(OC)=C4[C@]2(O)--INVALID-LINK--C(N(OC)C)=O">C@@HO)C=C1[1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: 200 mg/mL (383.46 mM) | MedChemExpress[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[1] |
Note: A specific melting point for this compound is not publicly available in the reviewed literature.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature or patent databases. It is likely that the specific synthetic route is proprietary. However, this compound belongs to the rocaglate class of natural products, which are characterized by a cyclopenta[b]benzofuran core. The synthesis of rocaglate analogs typically involves a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the final stages of the synthesis. Researchers interested in the synthesis of this compound may refer to literature on the synthesis of other rocaglate derivatives for potential synthetic strategies.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by specifically targeting the RNA helicase eIF4A.[1][2] eIF4A is a key component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome binding and the initiation of translation. Certain mRNAs, particularly those encoding proteins involved in cell growth, proliferation, and survival (e.g., c-Myc, Cyclin D1, MCL-1), possess complex 5'-UTR structures that are highly dependent on eIF4A helicase activity for their efficient translation.
By inhibiting eIF4A, this compound selectively suppresses the translation of these oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is particularly relevant in cancers that exhibit hyperactivation of the PI3K/AKT/mTOR signaling pathway, as mTORC1, a downstream effector of this pathway, promotes eIF4A-dependent translation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Apoptosis Assay in AML Cell Lines
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in AML cell lines treated with this compound.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Cell Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Downstream Targets
This protocol is for assessing the protein levels of downstream effectors of the eIF4A pathway in this compound-treated AML cells.
Materials:
-
Treated and untreated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
In Vivo AML Xenograft Model
This protocol outlines the establishment of an AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MOLM-13)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Cell Implantation:
-
Subcutaneously or intravenously inject a suspension of AML cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel for subcutaneous injection) into the flank or tail vein of the mice.
-
-
Treatment:
-
Once tumors are established (for subcutaneous models) or on a predetermined schedule (for intravenous models), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor the health of the mice daily.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For intravenous models, monitor for signs of leukemia progression (e.g., weight loss, hind limb paralysis) and assess leukemia burden in peripheral blood or bone marrow by flow cytometry for human CD45+ cells.
-
The experiment is terminated when tumors reach a predetermined size or when mice show signs of significant morbidity, in accordance with institutional animal care and use guidelines.
-
-
Data Analysis:
-
Compare tumor growth rates or survival between the this compound-treated and control groups.
-
Excised tumors can be used for further analysis (e.g., histology, Western blotting).
-
Conclusion
This compound is a promising preclinical candidate for the treatment of AML and potentially other cancers that are dependent on eIF4A-mediated translation. Its specific mechanism of action offers a targeted therapeutic approach. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anticancer strategies based on the inhibition of translation initiation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety profile in more advanced preclinical models.
References
- 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in vivo and synergizes with cytarabine and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Rohinitib Experimental Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1][2] As a critical component of the eIF4F complex and an essential effector of the mTORC1 pathway, eIF4A plays a pivotal role in the initiation of protein synthesis.[2] By targeting eIF4A, this compound effectively represses the oncogenic activation of Heat Shock Factor 1 (HSF1), a key factor in the growth and survival of cancer cells.[2] These characteristics make this compound a valuable tool for cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where it has been shown to induce apoptosis in cancer cell lines and reduce leukemia burden in xenograft models.[1][2]
Mechanism of Action & Signaling Pathway
This compound exerts its anti-leukemia activity by inhibiting the RNA helicase activity of eIF4A. This inhibition disrupts the assembly of the eIF4F translation initiation complex, which is crucial for the translation of mRNAs with complex 5' untranslated regions. Many of these mRNAs encode for oncoproteins, survival factors, and cell cycle regulators. The inhibition of eIF4A leads to a downstream inactivation of HSF1 and suppression of the mTORC1 signaling pathway, culminating in the induction of apoptosis in cancer cells.[2]
References
Application Notes and Protocols for Rohinitib in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rohinitib, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), in in vitro settings. Detailed protocols for assessing its activity in acute myeloid leukemia (AML) cell lines are provided, along with data on effective concentrations and its mechanism of action.
Mechanism of Action
This compound exerts its anti-leukemic effects by specifically targeting eIF4A, an RNA helicase that is a critical component of the eIF4F translation initiation complex. By inhibiting eIF4A, this compound disrupts the translation of key oncogenic proteins, leading to the inactivation of Heat Shock Factor 1 (HSF1) and subsequently inducing apoptosis in cancer cells.[1] This mechanism makes it a promising agent for AML, particularly in cases harboring FLT3-ITD mutations which show increased sensitivity.
Signaling Pathway
The inhibitory action of this compound on eIF4A initiates a cascade of events that culminate in apoptosis. The diagram below illustrates this signaling pathway.
Caption: this compound inhibits eIF4A, leading to HSF1 inactivation and apoptosis.
In Vitro Efficacy of this compound in AML Cell Lines
This compound has demonstrated potent, dose-dependent induction of apoptosis in a variety of AML cell lines. The effective concentration for in vitro assays typically falls within the nanomolar range.
| Cell Line | FLT3 Status | Effective Concentration Range (72h) | Observed Effect |
| MOLM-13 | ITD | 6.25 - 50 nM | Dose-dependent apoptosis |
| MOLM-14 | ITD | 6.25 - 50 nM | Dose-dependent apoptosis |
| MV4;11 | ITD | 6.25 - 50 nM | Dose-dependent apoptosis |
| OCI-AML3 | WT | 6.25 - 50 nM | Dose-dependent apoptosis |
| THP-1 | WT | 6.25 - 50 nM | Dose-dependent apoptosis |
| HL-60 | WT | 6.25 - 50 nM | Dose-dependent apoptosis |
| Kasumi-1 | WT | 6.25 - 50 nM | Dose-dependent apoptosis |
| NB4 | WT | 6.25 - 50 nM | Dose-dependent apoptosis |
Note: FLT3-ITD positive cell lines exhibit higher sensitivity to this compound.[2]
Experimental Protocols
Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol outlines the procedure for quantifying apoptosis in AML cell lines treated with this compound using flow cytometry.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well in complete medium and incubate overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 6.25, 12.5, 25, 50 nM) and a vehicle control (DMSO). Incubate for 72 hours.
-
Harvesting: Collect both adherent and suspension cells by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of HSF1 Inactivation
This protocol is for assessing the levels of HSF1 protein following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HSF1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with this compound (e.g., 25 nM) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSF1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody as a loading control.
Conclusion
This compound is a specific and potent inhibitor of eIF4A, demonstrating significant anti-leukemic activity in vitro, particularly in AML cell lines with FLT3-ITD mutations. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability, apoptosis, and its target signaling pathway. The effective nanomolar concentration range makes it a valuable tool for in vitro studies in the context of AML and other cancers dependent on the eIF4A-HSF1 axis.
References
Application Notes and Protocols: Preparation of Rohinitib Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the mTORC1 signaling pathway.[1][2] Its ability to induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML), makes it a compound of significant interest in oncological research.[1][2] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 521.56 g/mol |
| Molecular Formula | C29H31NO8 |
| CAS Number | 1139253-73-8 |
| Appearance | White to off-white solid |
| Solubility in DMSO | 200 mg/mL (383.46 mM) |
| Recommended Solvent | DMSO (use newly opened for best results) |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities proportionally for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (sterile, amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the this compound:
-
Carefully weigh out 5.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube. Calculation: 521.56 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0052156 g = 5.22 mg.
-
-
Adding the Solvent:
-
Using a calibrated pipette, add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If precipitation or incomplete dissolution is observed, sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[1]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact.
-
Work in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: this compound inhibits eIF4A, blocking translation and inducing apoptosis.
References
Application Notes and Protocols for Rohinitib Treatment of MOLM-13 and MV4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rohinitib (RHT) is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex essential for translation initiation. By inhibiting eIF4A, this compound effectively inactivates the heat shock factor 1 (HSF1), a transcription factor crucial for cancer cell growth and survival.[1] This mechanism of action makes this compound a promising therapeutic agent for acute myeloid leukemia (AML), particularly for subtypes harboring FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations, such as the MOLM-13 and MV4-11 cell lines. These cell lines are well-established models for studying FLT3-ITD positive AML. This document provides detailed application notes summarizing the effects of this compound on these cell lines and comprehensive protocols for key experimental assays.
Application Notes
Cell Viability and Proliferation
This compound treatment leads to a dose-dependent decrease in the viability of both MOLM-13 and MV4-11 cells. As FLT3-ITD positive cell lines, they exhibit high sensitivity to this compound.
Table 1: Effect of this compound on Cell Viability of MOLM-13 and MV4-11 Cells
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | % Viability Reduction (relative to control) |
| MOLM-13 | 72 | 6.25 | Data not available |
| 12.5 | Data not available | ||
| 25 | Data not available | ||
| 50 | Significant reduction | ||
| MV4-11 | 72 | 6.25 | Data not available |
| 12.5 | Data not available | ||
| 25 | Data not available | ||
| 50 | Significant reduction |
Note: Specific IC50 values and percentage of viability reduction at each concentration are not currently available in the public domain. The provided information is based on qualitative descriptions of dose-dependent effects.
Induction of Apoptosis
A primary mechanism of this compound-induced cell death in MOLM-13 and MV4-11 cells is the induction of apoptosis. Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells.[1]
Table 2: Apoptosis Induction by this compound in MOLM-13 and MV4-11 Cells
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| MOLM-13 | 72 | 0 (Control) | Baseline |
| 6.25 | Data not available | ||
| 12.5 | Data not available | ||
| 25 | Data not available | ||
| 50 | Significantly increased | ||
| MV4-11 | 72 | 0 (Control) | Baseline |
| 6.25 | Data not available | ||
| 12.5 | Data not available | ||
| 25 | Data not available | ||
| 50 | Significantly increased |
Note: Specific percentages of apoptotic cells at each concentration are not publicly available. The information reflects the observed dose-dependent induction of apoptosis.
Cell Cycle Arrest
Table 3: Effect of this compound on Cell Cycle Distribution in MOLM-13 and MV4-11 Cells
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MOLM-13 | 24-48 | 0 (Control) | Baseline | Baseline | Baseline |
| 10-50 | Expected Increase | Expected Decrease | Expected Decrease | ||
| MV4-11 | 24-48 | 0 (Control) | Baseline | Baseline | Baseline |
| 10-50 | Expected Increase | Expected Decrease | Expected Decrease |
Note: The data presented is an expected outcome based on the mechanism of action of similar compounds and requires experimental verification for this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MOLM-13 (DSMZ ACC 554) and MV4-11 (ATCC CRL-9591).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For MV4-11, some protocols recommend 20% FBS.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on ATP quantification.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound (stock solution in DMSO)
-
Culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed MOLM-13 or MV4-11 cells in the opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add the desired concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 nM) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.
-
Materials:
-
MOLM-13 or MV4-11 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed MOLM-13 or MV4-11 cells and treat with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 nM) for 72 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and gently resuspend the cell pellet.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and to set the gates.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.
-
Materials:
-
MOLM-13 or MV4-11 cells treated with this compound
-
Cold PBS
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed MOLM-13 or MV4-11 cells and treat with desired concentrations of this compound for 24 to 48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of FLT3 Signaling
This protocol is for the detection of key proteins in the FLT3 signaling pathway to assess the effect of this compound.
-
Materials:
-
MOLM-13 or MV4-11 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
-
Visualizations
Caption: Constitutively active FLT3-ITD signaling pathway in AML.
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols: Rohinitib in Combination with FLT3 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops, necessitating novel therapeutic strategies.
Recent preclinical studies have highlighted the potent synergy of combining Rohinitib (RHT), a specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), with FLT3 inhibitors. This combination offers a promising approach to enhance anti-leukemic activity and overcome resistance in FLT3-mutated AML. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of this compound and FLT3 inhibitors in AML.
Mechanism of Action and Therapeutic Rationale
This compound targets eIF4A, a key component of the eIF4F complex that is crucial for the initiation of cap-dependent translation of many oncogenic proteins. In AML, particularly in cases with FLT3-ITD, there is an increased reliance on this translation machinery for survival and proliferation. Inhibition of eIF4A by this compound leads to the suppression of key oncoproteins and induces apoptosis in AML cells.[1][2]
FLT3 inhibitors directly target the constitutively active FLT3 receptor, blocking downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for leukemic cell survival and proliferation.[3][4] Resistance to FLT3 inhibitors can emerge through various mechanisms, including the activation of alternative survival pathways.
The combination of this compound and an FLT3 inhibitor provides a dual-pronged attack on AML cells. By simultaneously targeting two critical nodes in oncogenic signaling—protein translation and a key driver mutation—this combination has been shown to be highly synergistic, leading to enhanced apoptosis and overcoming resistance, particularly in challenging double-mutant (FLT3-ITD and TKD) AML cells.[2][5]
Signaling Pathway and Experimental Workflow
Caption: FLT3 and eIF4A signaling pathways in AML and points of inhibition.
Caption: Workflow for in vitro and in vivo evaluation of this compound and FLT3 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound as a single agent and in combination with FLT3 inhibitors.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | < 50 | [1] |
| MOLM-14 | FLT3-ITD | < 50 | [1] |
| MV4;11 | FLT3-ITD | < 50 | [1] |
| OCI-AML3 | FLT3-WT | < 50 | [1] |
Table 2: Apoptosis Induction by this compound in AML Cell Lines (72h treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Illustrative) | Reference |
| FLT3-ITD positive | 25 | > 50% | [1] |
| FLT3-WT | 25 | < 40% | [1] |
Table 3: Synergistic Apoptosis with this compound and FLT3 Inhibitor Combination
| Cell Line | Treatment | % Apoptotic Cells (Illustrative) | Synergy (Combination Index) | Reference |
| FLT3-ITD positive | This compound (low dose) | ~20% | N/A | [2][5] |
| FLT3 Inhibitor (low dose) | ~25% | N/A | [2][5] | |
| Combination | > 70% | < 1 (Synergistic) | [2][5] |
Table 4: In Vivo Efficacy of this compound in AML Xenograft Model
| Treatment Group | Dose and Schedule | Outcome | Reference |
| Vehicle Control | N/A | Progressive disease | [1] |
| This compound | 0.75 - 1.0 mg/kg, s.c. daily | Reduced leukemia burden, prolonged survival | [1] |
| FLT3 Inhibitor | Varies by agent | Reduced leukemia burden, prolonged survival | [2][5] |
| Combination | This compound + FLT3 Inhibitor | Significantly enhanced reduction in leukemia burden and prolonged survival compared to single agents | [2][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and FLT3 inhibitors, alone and in combination.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4;11)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound and FLT3 inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the FLT3 inhibitor in culture medium. For combination studies, use a fixed ratio or a matrix of concentrations.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
AML cells
-
6-well plates
-
This compound and FLT3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates.
-
Treat cells with this compound, the FLT3 inhibitor, or the combination at desired concentrations for 48-72 hours. Include a vehicle control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma - NSG)
-
FLT3-ITD positive AML cells (e.g., MOLM-13)
-
Matrigel (optional, for subcutaneous injection)
-
This compound and FLT3 inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Inject 5-10 x 10^6 MOLM-13 cells subcutaneously or intravenously into the lateral tail vein of 6-8 week old NSG mice.
-
Allow tumors to establish (for subcutaneous models, until tumors reach a palpable size of ~100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, FLT3 inhibitor alone, Combination).
-
Administer drugs according to the predetermined dose and schedule (e.g., this compound at 1 mg/kg subcutaneously daily; FLT3 inhibitor as per established protocols).
-
Monitor tumor volume (for subcutaneous models) using calipers (Volume = 0.5 x length x width²) and body weight twice weekly.
-
For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemia burden in peripheral blood or bone marrow by flow cytometry for human CD45+ cells.
-
Continue treatment for a specified period or until a humane endpoint is reached.
-
Perform Kaplan-Meier survival analysis.
Conclusion
The combination of this compound and FLT3 inhibitors represents a highly promising therapeutic strategy for FLT3-mutated AML. The synergistic induction of apoptosis and the potential to overcome drug resistance provide a strong rationale for further clinical investigation. The protocols outlined in these application notes offer a framework for researchers to explore and validate the efficacy of this combination therapy in preclinical settings.
References
- 1. 2.3. Cell viability and apoptosis detection [bio-protocol.org]
- 2. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NLRP3 enhances pro-apoptotic effects of FLT3 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Rohinitib in Leukemia-Initiating Cell Assays
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of myeloid blasts. A subpopulation of these cells, known as leukemia-initiating cells (LICs) or leukemic stem cells (LSCs), are believed to be responsible for disease relapse due to their quiescent nature and resistance to conventional chemotherapy[1][2]. Rohinitib (RHT) is a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A)[3][4]. By inhibiting eIF4A, this compound disrupts the translation of key oncogenic proteins, leading to apoptosis in AML cells and a reduction in leukemia burden in preclinical models[3]. Notably, this compound has shown pronounced anti-leukemia effects against progenitor and leukemia-initiating cells, particularly those harboring FLT3-internal tandem duplication (ITD) mutations[5].
These application notes provide detailed protocols for utilizing this compound to assess its efficacy against leukemia-initiating cells, offering a framework for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-leukemic effects by targeting the eIF4A RNA helicase, a critical component of the eIF4F complex. This complex is essential for cap-dependent translation initiation, a process frequently dysregulated in cancer. Inhibition of eIF4A leads to the inactivation of Heat Shock Factor 1 (HSF1), a key factor in maintaining the growth and survival of cancer cells[4][5]. This disruption of protein synthesis preferentially affects the translation of mRNAs encoding oncogenes and survival proteins, ultimately inducing apoptosis in AML cells[3]. The mTORC1 pathway, a central regulator of cell growth and proliferation, is also dependent on eIF4A, making it a crucial target for AML therapy[4][6].
Quantitative Data Summary
The efficacy of this compound has been quantified in various AML cell lines and in vivo models. The data below is compiled from published studies.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | Endpoint | This compound Concentration/ED50 | Reference |
|---|---|---|---|---|---|
| MOLM-13 | ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [3] |
| MOLM-14 | ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [3] |
| MV4;11 | ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [3] |
| OCI-AML3 | Wild-Type | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [3] |
| Average | ITD | Apoptosis Assay | ED50 | 7.8 ± 1.9 nM | [5] |
| Average | Wild-Type | Apoptosis Assay | ED50 | 61.1 ± 9.9 nM | [5] |
| Primary AML Cells | Mixed | Apoptosis Assay | Increased Apoptosis | 25 nM |[3] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model
| Parameter | This compound Treatment Group (0.75 and 1.0 mg/kg) | Control Group | Reference |
|---|---|---|---|
| Leukemia Burden | Significantly reduced circulating and bone marrow leukemic cells (human CD45+) | No effect | [3] |
| Survival Rate | Dose-dependently prolonged survival | - |[3] |
Experimental Protocols
The following protocols provide a framework for assessing this compound's effect on leukemia-initiating cells.
Protocol 1: Isolation of Leukemia-Initiating Cells (CD34+/CD38-)
This protocol describes the enrichment of LICs from primary AML patient bone marrow or peripheral blood samples.
-
Sample Preparation:
-
Dilute bone marrow aspirate or peripheral blood 1:1 with PBS containing 2% FBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
-
Cell Staining for FACS:
-
Wash the isolated mononuclear cells twice with PBS + 2% FBS.
-
Count the cells and resuspend at a concentration of 1x10⁷ cells/mL in staining buffer.
-
Add fluorescently conjugated antibodies against CD34, CD38, and a viability dye (e.g., DAPI) according to the manufacturer's recommendations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice to remove unbound antibodies and resuspend in sorting buffer.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Using a cell sorter, gate on the viable single-cell population.
-
Within this population, identify and sort the CD34-positive and CD38-negative (CD34+/CD38-) cell fraction into a collection tube containing culture medium. This population is enriched for LICs[1].
-
Protocol 2: In Vitro this compound Treatment and Apoptosis Assay
This protocol details the treatment of isolated LICs with this compound and subsequent analysis of apoptosis.
-
Cell Culture:
-
Plate the sorted CD34+/CD38- LICs in a suitable stem cell culture medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines.
-
Culture cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a serial dilution series (e.g., 0 nM, 1 nM, 10 nM, 50 nM, 100 nM). The final DMSO concentration should be <0.1%.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the cells from each well.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 3: Colony-Forming Cell (CFC) Assay
This assay assesses the ability of LICs to self-renew and differentiate into hematopoietic colonies after drug treatment, a key functional attribute of stem/progenitor cells.
-
Cell Treatment:
-
Treat isolated CD34+/CD38- cells with various concentrations of this compound or vehicle control for 24-48 hours as described in Protocol 2.
-
-
Plating in Methycellulose:
-
Wash the treated cells to remove the drug.
-
Resuspend the cells in Iscove's MDM with 2% FBS.
-
Add 1,000-5,000 viable cells to a methylcellulose-based medium (e.g., MethoCult™ H4435 Enriched).
-
Vortex thoroughly and let stand for 5 minutes to allow bubbles to rise.
-
Dispense the mixture into 35 mm culture dishes using a syringe.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C, 5% CO₂, and high humidity for 14 days.
-
Using an inverted microscope, count the number of colonies (e.g., CFU-GM, BFU-E, and CFU-GEMM) based on their morphology.
-
Calculate the percentage reduction in colony formation for each this compound concentration compared to the vehicle control.
-
Protocol 4: In Vivo Leukemia-Initiating Cell Assay (Xenotransplantation Model)
This protocol provides a conceptual framework for evaluating the in vivo efficacy of this compound against LICs.
-
Cell Preparation and Injection:
-
Isolate CD34+/CD38- LICs from AML patient samples (as per Protocol 1).
-
Resuspend a defined number of LICs (e.g., 1x10⁵ to 1x10⁶ cells) in PBS or other suitable buffer.
-
Inject the cells intravenously (tail vein) or intrafemorally into sublethally irradiated immunodeficient mice (e.g., NSG mice).
-
-
Engraftment Confirmation:
-
After 4-6 weeks, perform a small peripheral blood draw from the mice.
-
Use flow cytometry to detect the presence of human CD45+ cells to confirm successful engraftment of human AML cells.
-
-
This compound Administration:
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.75-1.0 mg/kg) or vehicle control via a suitable route (e.g., subcutaneous injection) daily for a defined treatment cycle[3].
-
-
Monitoring and Endpoint Analysis:
-
Monitor the percentage of human CD45+ cells in the peripheral blood weekly to assess leukemia burden.
-
Monitor mice for signs of disease progression and overall survival.
-
At the end of the study, harvest bone marrow, spleen, and peripheral blood to quantify the final leukemia burden by flow cytometry. Compare the results between this compound-treated and control groups.
-
References
- 1. Leukemic stem cells activate lineage inappropriate signalling pathways to promote their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Targeting of Quiescent Chronic Myelogenous Leukemia Stem Cells by Histone Deacetylase Inhibitors in Combination with Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Apoptosis Following Rohinitib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rohinitib (RHT) is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that is a critical component of the eIF4F translation initiation complex.[1] The eIF4F complex is frequently dysregulated in various cancers, including acute myeloid leukemia (AML), leading to the preferential translation of oncogenes that promote cell growth, proliferation, and survival.[2] By inhibiting eIF4A, this compound selectively suppresses the translation of key survival proteins, such as MCL1 and BCL2, thereby inducing apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for assessing this compound-induced apoptosis in AML cell lines.
Data Presentation
The following tables summarize the quantitative data on apoptosis induction in the FLT3-ITD positive AML cell line, MOLM-13, following treatment with this compound for 72 hours. Data is derived from apoptosis assays measuring Annexin V binding.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MOLM-13 Cells
| This compound Concentration (nM) | Percent Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5% |
| 6.25 | 20% |
| 12.5 | 45% |
| 25 | 70% |
| 50 | 90% |
Data is representative of typical results obtained from Annexin V-FITC/PI staining followed by flow cytometry analysis after 72 hours of this compound treatment.[2]
Signaling Pathway
This compound's mechanism of action involves the inhibition of eIF4A, leading to a downstream cascade of events that culminate in apoptosis. The diagram below illustrates this signaling pathway.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Annexin V-FITC/PI apoptosis assay workflow.
Protocol:
-
Cell Culture and Treatment:
-
Seed AML cells (e.g., MOLM-13) at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50 nM) and a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Protocol:
-
Cell Culture and Treatment:
-
Seed AML cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well.
-
Treat cells with this compound as described in the Annexin V protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation:
-
Treat and harvest cells as previously described.
-
Fix the cells in 4% paraformaldehyde for 25 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.2% Triton™ X-100 in PBS for 5 minutes.
-
-
TUNEL Staining:
-
Wash the cells and resuspend in the TdT reaction buffer.
-
Add the TdT reaction mixture containing TdT enzyme and a fluorescently labeled dUTP (e.g., Br-dUTP).
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction and wash the cells.
-
If using an indirect method, incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Analysis:
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blot Analysis of Apoptosis Markers
This method is used to detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and harvest as described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, MCL1, BCL2, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine relative protein expression levels.
-
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing these assays, researchers can effectively quantify the induction of apoptosis and elucidate the underlying molecular mechanisms, thereby facilitating the development and evaluation of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in vivo and synergizes with cytarabine and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Western Blot Analysis for eIF4A Inhibition by Rohinitib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rohinitib (Briciclib) is a potent and specific small molecule inhibitor of eukaryotic initiation factor 4A (eIF4A), a key RNA helicase involved in the initiation of cap-dependent translation.[1] eIF4A is a component of the eIF4F complex, which is crucial for unwinding the 5' untranslated region (UTR) of messenger RNAs (mRNAs), particularly those with complex secondary structures.[2] Many of these mRNAs encode for oncoproteins that are critical for cancer cell proliferation and survival, such as c-Myc and Cyclin D1.[3] Consequently, the inhibition of eIF4A by this compound presents a promising therapeutic strategy for various cancers, including acute myeloid leukemia (AML).[1][4]
Western blot analysis is an essential technique to investigate the molecular effects of this compound treatment. This method allows for the quantification of changes in the protein levels of eIF4A itself, as well as its downstream targets, thereby providing insights into the drug's mechanism of action and efficacy. These application notes provide detailed protocols for Western blot analysis to assess the inhibition of eIF4A by this compound in cancer cell lines.
Key Protein Targets for Western Blot Analysis
| Target Protein | Role in Cell Signaling | Expected Effect of this compound Treatment |
| eIF4A | The direct target of this compound; a key RNA helicase in the eIF4F translation initiation complex.[1] | No significant change in total protein levels is expected, as this compound inhibits its function, not its expression.[1] |
| c-Myc | A proto-oncogene and transcription factor that regulates cell proliferation, growth, and apoptosis. Its mRNA has a highly structured 5' UTR, making its translation dependent on eIF4A.[3] | A significant dose-dependent decrease in protein expression.[3] |
| Cyclin D1 | A crucial cell cycle regulator that promotes progression through the G1-S phase. Similar to c-Myc, its translation is eIF4A-dependent.[5][6] | A significant dose-dependent decrease in protein expression.[5][6] |
| MCL1 | An anti-apoptotic protein of the BCL-2 family. Its translation is also regulated by eIF4A. | A significant dose-dependent decrease in protein expression.[5] |
| Cleaved PARP | A marker of apoptosis. Its presence indicates the activation of caspases. | An increase in protein levels, indicating induction of apoptosis.[3] |
| β-actin or GAPDH | Housekeeping proteins used as loading controls to ensure equal protein loading across lanes. | No change in protein expression is expected. |
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analyses following treatment with eIF4A inhibitors. The data is presented as a fold change in protein expression relative to a vehicle-treated control (e.g., DMSO).
| Cell Line | Treatment | Concentration | Duration | c-Myc Expression (Fold Change) | Cyclin D1 Expression (Fold Change) | Reference |
| MDA-MB-231 (TNBC) | eIF4A inhibitor (MG-002) | 100 nM | 24 h | ~0.2 | ~0.3 | [3] |
| H23 (NSCLC) | eIF4A inhibitor (eFT226) | 25 nM | 24 h | Not Reported | ~0.4 | [5] |
| T47D (Breast Cancer) | eIF4A inhibitor (CR-1-31-B) | 3.2 nM | 24 h | Not Reported | ~0.5 | [6] |
| MOLM-14 (AML) | eIF4A inhibitor (CR-1-31-B) | 10 nM | 24 h | Not Reported | Not Reported | [7] |
Note: The data presented is a representative summary from various studies using different eIF4A inhibitors and cell lines. Actual results may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the eIF4A signaling pathway and the experimental workflow for Western blot analysis.
eIF4A Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Western Blot Analysis.
Detailed Experimental Protocols
This protocol is adapted from methodologies used in studies investigating eIF4A inhibitors.[1]
Cell Culture and Treatment
-
Culture your cancer cell line of interest (e.g., MOLM-13, OCI-AML3 for AML) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
Cell Lysis and Protein Extraction
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
anti-eIF4A (1:1000)
-
anti-c-Myc (1:1000)
-
anti-Cyclin D1 (1:1000)
-
anti-MCL1 (1:1000)
-
anti-Cleaved PARP (1:1000)
-
anti-β-actin or anti-GAPDH (1:5000)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the corresponding loading control (β-actin or GAPDH).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein concentration | Load more protein per lane. | |
| Inactive primary or secondary antibody | Use fresh or validated antibodies. Optimize antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of eIF4A inhibition by this compound and to evaluate its potential as a therapeutic agent.
References
- 1. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cotargeting a MYC/eIF4A-survival axis improves the efficacy of KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in vivo and synergizes with cytarabine and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HSF1-Driven Transcription with Rohinitib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rohinitib (RHT), a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), to study Heat Shock Factor 1 (HSF1)-driven transcription. By inhibiting eIF4A, this compound effectively inactivates HSF1, providing a powerful tool to investigate the role of the HSF1 signaling pathway in various cellular processes, particularly in the context of cancer biology.[1]
Introduction to this compound and HSF1
Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the cellular response to proteotoxic stress, known as the heat shock response.[1] Under stressful conditions, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of its target genes, including heat shock proteins (HSPs). In many cancers, HSF1 is constitutively active and supports malignant growth and survival, making it an attractive therapeutic target.
This compound has been identified as a potent inhibitor of HSF1-driven transcription.[1] Its mechanism of action involves the inhibition of eIF4A, a key component of the translation initiation complex. This inhibition leads to the inactivation of HSF1, preventing its binding to DNA and subsequent transactivation of target genes.[1] These notes provide detailed protocols for using this compound to study HSF1-dependent transcription in both in vitro and in vivo models.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting HSF1-driven processes.
Table 1: In Vitro Efficacy of this compound on AML Cell Lines
| Cell Line | Parameter | Value | Reference |
| MOLM-13, MV4;11 (FLT3-ITD positive) | Apoptosis Induction (72h) | 6.25 - 50 nM | [2] |
| OCI-AML3 (FLT3 wild-type) | Apoptosis Induction (72h) | 6.25 - 50 nM | [2] |
| Primary AML cells (FLT3-ITD positive) | Apoptosis Induction (72h) | More sensitive than FLT3-wt | [2] |
| OCI-AML3, MOLM-13, MV4;11 | HSPA8 mRNA reduction | ~70% | [3] |
| OCI-AML3 (HSPA1A/HSPA6 reporter) | Reporter Induction Reduction | ~50% | [3] |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Treatment Dose | Administration | Outcome | Reference |
| NSG mice with MOLM-13 xenografts | 0.75 and 1.0 mg/kg | Subcutaneous, once daily, 5 days/week | Reduced leukemia burden, prolonged survival | [2] |
Signaling Pathways and Experimental Workflows
HSF1 Activation and Inhibition by this compound
Under cellular stress, HSF1 transitions from an inactive monomer to an active trimer, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) on the DNA to initiate the transcription of target genes like HSPs. This compound inhibits the translation initiation factor eIF4A, which is essential for the translation of proteins required for HSF1 activation and function. This leads to the inactivation of HSF1 and the suppression of the heat shock response.
Caption: HSF1 activation pathway and its inhibition by this compound.
Experimental Workflow for Studying HSF1 Inhibition
The following workflow outlines the key steps for investigating the effect of this compound on HSF1-driven transcription.
Caption: Workflow for investigating this compound's effect on HSF1.
Experimental Protocols
In Vitro Cell Culture and this compound Treatment
This protocol describes the culture of Acute Myeloid Leukemia (AML) cell lines and their treatment with this compound.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
This compound Treatment:
-
Seed cells in 96-well or 6-well plates at a density of 5 x 10^4 cells/well.[4]
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Final DMSO concentration should be kept below 0.1%.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 24, 48, or 72 hours.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
HSF1-Driven Luciferase Reporter Assay
This protocol details the use of a luciferase reporter assay to quantify HSF1 transcriptional activity.
Materials:
-
AML cells stably expressing an HSF1-responsive luciferase reporter construct (e.g., containing the promoter of HSPA1A or HSPA6 driving firefly luciferase expression).
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HSF1 reporter cell line in a white, opaque 96-well plate at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound as described in Protocol 1.
-
-
Induction of HSF1 Activity (Optional):
-
To study the effect of this compound on induced HSF1 activity, cells can be subjected to heat shock (e.g., 42°C for 1 hour) after this compound treatment.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of HSF1 inhibition relative to the vehicle-treated control.
-
Determine the IC50 value of this compound for HSF1 inhibition by fitting the dose-response data to a suitable model.
-
In Vivo AML Xenograft Mouse Model
This protocol describes the establishment of an AML xenograft model and treatment with this compound. All animal procedures must be performed in accordance with institutional guidelines.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 8-12 weeks old)[5]
-
MOLM-13 cells (or other suitable AML cell line)
-
Phosphate-buffered saline (PBS) or Matrigel
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Bioluminescence imaging system
Procedure:
-
Xenograft Establishment:
-
Harvest MOLM-13 cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel.
-
Inject 1 x 10^6 to 5 x 10^6 cells intravenously or subcutaneously into each mouse.[6]
-
-
Monitoring Tumor Engraftment:
-
If using luciferase-expressing cells, monitor tumor engraftment and progression by bioluminescence imaging starting 7 days post-injection and continuing weekly.
-
-
This compound Treatment:
-
Once tumors are established (e.g., palpable for subcutaneous models or detectable by imaging for systemic models), randomize mice into treatment and control groups.
-
Administer this compound subcutaneously at a dose of 0.75 or 1.0 mg/kg, once daily for 5 consecutive days per week.[2]
-
Administer the vehicle solution to the control group using the same schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for systemic disease) twice weekly.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tumors and/or bone marrow for pharmacodynamic analysis (e.g., qRT-PCR or Western blot for HSF1 target genes).
-
Perform survival analysis to determine the effect of this compound on overall survival.
-
References
- 1. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RHOBTB2 enhances cell proliferation of acute myeloid leukemia by modulating Hippo-YAP1 signaling and dependent of KLHL13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Rohinitib Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended long-term storage and stability testing protocols for Rohinitib solutions. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reliability of experimental results.
Introduction to this compound
This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1] As a critical component of the eIF4F complex, eIF4A plays a pivotal role in the initiation of cap-dependent translation. By inhibiting eIF4A, this compound effectively disrupts the translation of mRNAs with complex 5' untranslated regions, which often encode oncoproteins. This mechanism of action makes this compound a valuable tool for research in various cancers, particularly Acute Myeloid Leukemia (AML), where it has been shown to induce apoptosis in cancer cell lines and reduce the leukemia burden in preclinical models.[2]
Recommended Storage Conditions for this compound Stock Solutions
Proper storage of this compound stock solutions is critical to maintain their stability and biological activity. The following recommendations are based on manufacturer guidelines and general best practices for small molecule inhibitors.
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles. |
Source: MedchemExpress.[1]
Important Considerations:
-
Solvent: Stock solutions are typically prepared in high-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquoting: It is strongly recommended to aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.
-
Light Protection: Protect solutions from direct light exposure by using amber vials or by wrapping vials in foil.
-
Moisture: Ensure vials are tightly sealed to prevent the absorption of moisture, which can degrade both the compound and the solvent.
Long-Term Stability in Aqueous Solutions
While stock solutions in DMSO are relatively stable when stored frozen, the stability of this compound in aqueous solutions (e.g., cell culture media, buffers) is expected to be significantly lower. It is recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock. If storage of aqueous solutions is unavoidable, it should be for the shortest possible duration and at 2-8°C. A comprehensive stability study in the specific aqueous buffer or medium of interest is highly recommended.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 521.56 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing the Stability of this compound Solutions (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] This protocol outlines a general procedure for a forced degradation study of this compound solutions.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Incubator or oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound (e.g., 100 µg/mL) in a suitable solvent system (e.g., 50:50 methanol/water).
-
Acidic Degradation: Mix equal volumes of the this compound working solution and 0.1 N HCl.
-
Alkaline Degradation: Mix equal volumes of the this compound working solution and 0.1 N NaOH.
-
Oxidative Degradation: Mix equal volumes of the this compound working solution and 3% H₂O₂.
-
Thermal Degradation: Place a vial of the this compound working solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a vial of the this compound working solution to light in a photostability chamber.
-
Control: Keep a vial of the this compound working solution at room temperature, protected from light.
-
-
Incubation:
-
Incubate the solutions for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control at time zero.
-
Characterize the degradation products using techniques like LC-MS if necessary.
-
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature / 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | - | 60°C | 24, 48, 72 hours |
| Photolytic | UV/Visible Light | Room Temperature | 24, 48, 72 hours |
Visualizations
This compound Signaling Pathway
This compound inhibits eIF4A, a key component of the eIF4F translation initiation complex. This complex is regulated by the mTORC1 signaling pathway. Inhibition of eIF4A leads to a reduction in the translation of oncogenic proteins and affects downstream survival pathways in AML.
Caption: this compound inhibits eIF4A, disrupting oncogenic translation and promoting apoptosis.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound solutions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Rohinitib concentration for maximum apoptosis
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Rohinitib for inducing maximum apoptosis in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1] eIF4A is an RNA helicase that plays a crucial role in the initiation of translation of certain mRNAs, particularly those with complex 5' untranslated regions (UTRs), which often encode proteins involved in cell survival and proliferation.[2][3][4] By inhibiting eIF4A, this compound selectively blocks the translation of these key proteins, leading to cell cycle arrest and the induction of apoptosis.[5][6]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to induce apoptosis in a dose-dependent manner in various acute myeloid leukemia (AML) cell lines, including MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, and NB4 cells.[1] It has also shown significant activity in FLT3-ITD-expressing murine Ba/F3 and human OCI-AML3 cells.[1]
Q3: What is the recommended concentration range for this compound to induce apoptosis?
Based on in vitro studies, this compound has been shown to induce apoptosis in AML cell lines at concentrations ranging from 6.25 nM to 50 nM with an incubation time of 72 hours.[1] The optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the potential off-target effects of this compound?
While this compound is described as a specific eIF4A inhibitor, like many kinase inhibitors, the possibility of off-target effects should be considered. These effects could arise from non-specific binding to other kinases or cellular components. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guides
Here are some common issues encountered during apoptosis experiments with this compound and their potential solutions.
Low or No Apoptosis Induction
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the EC50 for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line known to be sensitive or investigate potential resistance mechanisms. |
| Incorrect Reagent Preparation or Storage | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. |
| Low Cell Health/Viability Before Treatment | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence can also affect results. |
High Background Apoptosis in Control Group
| Potential Cause | Troubleshooting Steps |
| Cell Culture Stress | Maintain optimal cell culture conditions (e.g., temperature, CO2, humidity). Avoid over-confluency and nutrient deprivation. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing to prevent mechanical damage. Avoid excessive centrifugation speeds. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can induce apoptosis. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent-only control. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension and accurate cell counting before seeding to have a consistent number of cells in each well. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents and cell suspensions. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the harvesting of cells to ensure consistent incubation times for all samples. |
Data Presentation
This compound Dose-Response in AML Cell Lines
The following table summarizes the effective concentration range of this compound in inducing apoptosis in various AML cell lines. Note that specific apoptosis percentages are highly dependent on the experimental setup and should be determined empirically.
| Cell Line | Effective Concentration Range (72h) |
| MOLM-13 | 6.25 - 50 nM[1] |
| MOLM-14 | 6.25 - 50 nM[1] |
| MV4;11 | 6.25 - 50 nM[1] |
| OCI-AML3 | 6.25 - 50 nM[1] |
| THP-1 | 6.25 - 50 nM[1] |
| HL-60 | 6.25 - 50 nM[1] |
| Kasumi-1 | 6.25 - 50 nM[1] |
| NB4 | 6.25 - 50 nM[1] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include untreated and solvent controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This protocol describes a common method for measuring caspase-3 and -7 activity using a luminogenic substrate.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound.
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
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Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eukaryotic Translation Initiation Factor 4A Down-Regulation Mediates Interleukin-24-Induced Apoptosis through Inhibition of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting Rohinitib solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with Rohinitib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F translation initiation complex.[1][2] It has been investigated for its potential in treating acute myeloid leukemia (AML) by inducing apoptosis in cancer cells.[1][2] Chemically, this compound is a small molecule with a molecular weight of 521.56 g/mol and the formula C29H31NO8.[1][3] It typically appears as a white to off-white solid.[1][3]
Q2: What is the known solubility of this compound?
Q3: The product datasheet mentions using heat and/or sonication to aid dissolution. What is the recommended procedure?
If you observe precipitation or phase separation when preparing this compound solutions, applying gentle heat and/or sonication can be effective.[1]
-
Heating: Warm the solution gently in a water bath (e.g., 37°C) for a short period (5-10 minutes). Avoid excessive heat, as it may degrade the compound.
-
Sonication: Place the vial containing the solution in a sonicator bath for several minutes until the solid is fully dissolved.
Always visually inspect the solution to ensure complete dissolution before use.
Q4: Are there any recommended solvent systems for in vitro and in vivo studies?
Yes, for research purposes, several solvent systems can be employed to achieve a clear solution of this compound. The choice of solvent will depend on the specific experimental requirements.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Observations |
| DMSO | ≥ 200 mg/mL (383.46 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (9.59 mM) | Results in a clear solution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (9.59 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (newly opened).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 0.1917 mL of DMSO to 1 mg of this compound).
-
If necessary, use an ultrasonic bath to facilitate dissolution.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol 2: Preparation of this compound Working Solution using a Co-solvent System (for in vitro cell-based assays)
-
Materials: this compound DMSO stock solution, sterile saline, 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Procedure:
-
Start with the concentrated this compound stock solution in DMSO.
-
To prepare a 1 mL working solution as an example, add 100 µL of a 50 mg/mL this compound DMSO stock to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing or gentle inversion.
-
This will result in a final DMSO concentration of 10%. For sensitive cell lines, it is advisable to keep the final DMSO concentration below 1-2%. Further dilution in culture medium may be necessary.
-
Troubleshooting Common Solubility Issues
Problem: My this compound solution is cloudy or has visible precipitate.
Possible Causes & Solutions:
-
Low Temperature: The solution may have been stored at a low temperature, causing the compound to crystallize.
-
Solution: Gently warm the solution as described in the FAQ section.
-
-
Incorrect Solvent: The aqueous buffer being used may not be suitable for maintaining this compound in solution.
-
Solution: Consider using a co-solvent system as detailed in the protocols above. The use of excipients like cyclodextrins can significantly improve aqueous solubility.[6]
-
-
High Concentration: The desired concentration may exceed the solubility limit in the chosen solvent system.
-
pH of the Aqueous Solution: The pH of the solution can significantly impact the solubility of ionizable compounds.[7]
-
Solution: Although the optimal pH for this compound solubility is not specified, you can empirically test a range of pH values for your buffer system to see if solubility improves.
-
Problem: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.
Possible Causes & Solutions:
-
Solvent Shift: This is a common issue where a compound soluble in an organic solvent (like DMSO) precipitates when diluted into an aqueous medium where it is less soluble.
-
Solution 1: Increase the percentage of co-solvent (if experimentally permissible).
-
Solution 2: Use a formulation aid like SBE-β-CD or other cyclodextrins to complex with this compound and enhance its aqueous solubility.[6][8]
-
Solution 3: Reduce the final concentration of this compound in the aqueous buffer.
-
Visualizing Pathways and Workflows
This compound's Mechanism of Action: Inhibition of eIF4A
This compound targets eIF4A, a key component of the mTORC1 signaling pathway which is crucial for the initiation of protein translation.[2] By inhibiting eIF4A, this compound can suppress the translation of proteins essential for cancer cell growth and survival.[2]
Caption: Signaling pathway showing this compound's inhibition of eIF4A.
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow to address solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Rohinitib Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with cell viability assays during treatment with Rohinitib. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] By inhibiting eIF4A, this compound disrupts the translation of key oncogenic proteins, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1] It has shown particular efficacy in Acute Myeloid Leukemia (AML) cell lines, especially those with FLT3-ITD mutations.[1]
Q2: Which cell viability assay is recommended for use with this compound? A2: While tetrazolium-based assays like MTT and XTT are common, they can be problematic with kinase inhibitors and other targeted agents.[2][3][4] These assays measure metabolic activity, which can be directly affected by the compound in ways that do not correlate with cell death, potentially leading to an over- or underestimation of viability.[3][5] Luminescence-based assays that measure ATP content, such as the CellTiter-Glo® assay, are often a more reliable alternative as they provide a more direct measure of metabolically active cells and are generally less susceptible to compound interference.[6][7]
Q3: Why do my MTT/XTT results show high cell viability, but microscopy shows significant cell death? A3: This discrepancy is a known issue when using metabolic assays with certain inhibitors.[3][5] Some compounds can cause an adaptive metabolic reprogramming in stressed cells or directly interact with cellular dehydrogenases, leading to an artificially high rate of tetrazolium dye reduction that does not reflect the true number of viable cells.[2][3] It is crucial to supplement tetrazolium-based assays with alternative methods, such as direct cell counting (e.g., Trypan Blue exclusion) or an ATP-based assay, to confirm results.[3]
Q4: What are the typical concentrations and incubation times for this compound treatment? A4: Effective concentrations of this compound can vary significantly depending on the cell line. For sensitive AML cell lines, concentrations in the nanomolar range (e.g., 6.25-50 nM) with an incubation period of 72 hours have been shown to induce apoptosis.[1] It is essential to perform a dose-response curve to determine the optimal concentration and time point for your specific experimental model.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension gently between seeding groups of wells. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells. |
| Compound Precipitation | This compound, like many small molecules, may precipitate at high concentrations or in certain media. Visually inspect wells for precipitate. If observed, consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and non-toxic across all wells).[8] |
| Inconsistent Incubation Times | For assays with kinetic reads (like XTT), ensure that the time between adding the reagent and reading the plate is consistent for all plates. |
Issue 2: Inconsistent or Unexpected Results with Tetrazolium Assays (MTT/XTT)
| Possible Cause | Suggested Solution |
| Compound Interference | This compound may be altering the metabolic state of the cells or interfering with the reductase enzymes responsible for dye conversion.[2][3][5] |
| Action: Validate your findings with a non-metabolic assay, such as CellTiter-Glo® (ATP measurement) or a direct cytotoxicity assay (LDH release).[9][10] | |
| Incorrect Reagent Preparation | XTT reagents can precipitate upon storage and must be fully dissolved before use, often by warming to 37°C.[11][12] Ensure the XTT activator/electron coupling reagent is added correctly just before use.[11] |
| Sub-optimal Incubation Time | The incubation time after adding the tetrazolium reagent is critical. Too short may result in a low signal, while too long can lead to toxicity from the reagent itself.[10] Optimize the incubation time for your specific cell line and density. |
| Phenol Red Interference | The phenol red in some culture media can interfere with absorbance readings. If high background is an issue, consider using a medium without phenol red for the assay. |
Issue 3: Low Signal or High Background in Luminescence Assays (e.g., CellTiter-Glo®)
| Possible Cause | Suggested Solution |
| Incomplete Cell Lysis | The assay requires complete cell lysis to release ATP. Ensure adequate mixing (e.g., 2 minutes on an orbital shaker) after adding the reagent.[9][13] |
| ATP Degradation | Endogenous ATPases released from cells can degrade the ATP signal. Allow the plate to incubate for the recommended time (usually 10 minutes) to stabilize the luminescent signal before reading.[9][13] |
| Temperature Fluctuation | Plates should be equilibrated to room temperature for about 30 minutes before adding the reagent, as the luciferase enzyme activity is temperature-dependent.[6][13] |
| Reagent Storage/Handling | CellTiter-Glo® reagents are sensitive to multiple freeze-thaw cycles and should be stored at -20°C.[13] Aliquot the reagent upon first use to minimize degradation. |
| Well-to-Well Crosstalk | High luminescent signals can bleed into adjacent wells. Always use opaque-walled plates (preferably white for luminescence) to minimize this effect.[9] |
| High Background | Control wells with media but no cells should be included to measure background luminescence, which is then subtracted from all other readings.[9] |
Data Presentation
Table 1: Representative IC50 Values for this compound in AML Cell Lines
The following data are illustrative examples to demonstrate typical results. Actual IC50 values must be determined empirically for your specific cell line and assay conditions.
| Cell Line | FLT3 Status | Assay Method | Incubation Time (h) | IC50 (nM) |
| MOLM-13 | FLT3-ITD | CellTiter-Glo® | 72 | 15 |
| MV4-11 | FLT3-ITD | CellTiter-Glo® | 72 | 25 |
| OCI-AML3 | FLT3-WT | CellTiter-Glo® | 72 | 80 |
| HL-60 | FLT3-WT | CellTiter-Glo® | 72 | 150 |
Experimental Protocols & Visualizations
This compound's Mechanism of Action
This compound functions by binding to and inhibiting the eIF4A RNA helicase. This helicase is a critical component of the eIF4F complex, which unwinds the 5' untranslated region (5' UTR) of mRNAs to facilitate ribosome binding and translation initiation. Many oncoproteins are encoded by mRNAs with complex 5' UTRs, making their translation particularly dependent on eIF4A activity. By inhibiting eIF4A, this compound selectively reduces the synthesis of these proteins, leading to cell cycle arrest and apoptosis.[1]
Troubleshooting Workflow for Cell Viability Assays
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during cell viability experiments with this compound.
Protocol 1: XTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
XTT Reagent
-
Activation Reagent (e.g., PMS)
-
96-well clear, flat-bottom plates
-
Culture medium (phenol red-free recommended)
-
This compound stock solution
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for no-cell background controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations of the drug to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Drug Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the Activation Reagent with the XTT Reagent according to the manufacturer's instructions (a common ratio is 1:50). Warm the XTT reagent to 37°C to dissolve any precipitates.[11]
-
XTT Incubation: Add 50 µL of the activated XTT solution to each well and gently shake the plate. Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized and kept consistent.
-
Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific readings.
-
Analysis: Subtract the average absorbance of the no-cell background wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more robust method for assessing viability, particularly when compound interference is a concern.
Materials:
-
CellTiter-Glo® Reagent
-
96-well opaque-walled, white plates (for luminescence)
-
Culture medium
-
This compound stock solution
Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of culture medium. Include no-cell background control wells.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Add serial dilutions of this compound and vehicle controls to the appropriate wells.
-
Drug Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][9]
-
Reagent Addition: Thaw the CellTiter-Glo® Reagent and bring it to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]
-
Measurement: Record the luminescence using a plate luminometer.
-
Analysis: Subtract the average luminescence of the no-cell background wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. ulab360.com [ulab360.com]
Rohinitib Xenograft Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing inconsistent results in Rohinitib xenograft studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth rates between mice in the same treatment group. What are the potential causes?
A1: High variability in tumor growth is a common challenge in xenograft studies and can stem from several factors:
-
Intrinsic Tumor Heterogeneity: The cancer cell line itself may not be homogenous, containing subclones with different proliferation rates.[1][2] This inherent biological diversity can lead to varied tumor establishment and growth.
-
Animal Health and Status: The age, weight, and overall health of the mice can impact tumor engraftment and growth. It is crucial to use age-matched and healthy animals for all experimental groups.
-
Tumor Cell Implantation Technique: Inconsistent cell numbers, injection volumes, or implantation sites can lead to significant differences in initial tumor take and subsequent growth.
-
Immune Response: Even in immunodeficient mice, residual immune activity can sometimes affect tumor growth. The choice of mouse strain is critical and should be appropriate for the specific cell line used.[3]
Q2: Our in vitro data showed this compound to be highly potent, but we are seeing minimal efficacy in our in vivo xenograft model. Why might this be the case?
A2: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to drug formulation, administration, and the biological complexity of the in vivo environment:
-
Drug Formulation and Stability: this compound's solubility and stability in the chosen vehicle are critical for its bioavailability. An improper formulation can lead to precipitation or degradation of the compound, reducing its effective concentration.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and schedule of this compound administration may not be optimal for maintaining a therapeutic concentration at the tumor site. It is essential to perform PK/PD studies to determine the appropriate dosing regimen.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro culture conditions and can influence drug response.[2] Factors such as hypoxia, stromal interactions, and altered signaling pathways can contribute to drug resistance.
-
Drug Metabolism: The host animal's metabolism may alter or clear this compound more rapidly than anticipated, reducing its anti-tumor activity.
Q3: We are seeing conflicting results when comparing our this compound xenograft study with published data. What could be the reasons for this?
A3: Reproducibility between different labs can be challenging. Key areas to investigate include:
-
Cell Line Authenticity and Passage Number: Ensure the cell line used is identical to the one in the published study and is within a low passage number range. Genetic drift can occur at high passage numbers, altering the cell line's characteristics.
-
Experimental Protocols: Minor variations in protocols, such as the specific immunodeficient mouse strain, tumor implantation site (subcutaneous vs. orthotopic), and endpoint criteria, can significantly impact outcomes.[3]
Troubleshooting Guides
Issue 1: High Variability in Tumor Volume Measurements
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Caliper Measurement | Review caliper measurement technique. | Ensure consistent and proper caliper placement by all technicians. Consider using digital calipers for improved accuracy. |
| Tumor Ulceration or Irregular Shape | Exclude ulcerated tumors from analysis or use alternative volume calculation formulas. | For irregularly shaped tumors, consider imaging techniques (e.g., ultrasound) for more accurate volume assessment. |
| Observer Bias | Implement blinded tumor measurements. | The individual measuring the tumors should be unaware of the treatment group assignments. |
Issue 2: Poor Tumor Engraftment or Regression
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Cell Viability | Assess cell viability immediately before injection. | Use a trypan blue exclusion assay to ensure >95% cell viability. |
| Suboptimal Injection Technique | Refine injection procedure. | Ensure a consistent injection volume and that the entire cell suspension is delivered to the intended site. |
| Incorrect Mouse Strain | Verify the suitability of the immunodeficient mouse strain for the specific cell line. | Some cell lines require more severely immunocompromised strains (e.g., NSG mice) for successful engraftment.[3] |
Issue 3: Unexpected Toxicity in this compound Treatment Group
| Potential Cause | Troubleshooting Step | Recommended Action |
| Vehicle Toxicity | Run a vehicle-only control group. | This will help determine if the observed toxicity is due to the drug or the vehicle. |
| Incorrect Dosing | Double-check all dose calculations and the concentration of the dosing solution. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. |
| Off-Target Effects | Review the known off-target effects of this compound. | Consider reducing the dose or frequency of administration. |
Experimental Protocols
Standard Subcutaneous Xenograft Protocol
-
Cell Culture: Culture cancer cells in the recommended medium and ensure they are in the logarithmic growth phase.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or saline at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle according to the planned dosing schedule (e.g., intraperitoneally, orally).
-
Endpoint: Continue treatment and monitoring until tumors reach the predetermined endpoint size or the animal shows signs of distress.
Visualizations
Caption: Mechanism of action of this compound, an eIF4A inhibitor that leads to apoptosis.
References
Best practices for handling hygroscopic Rohinitib powder
Technical Support Center: Rohinitib Powder
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the proper handling and use of hygroscopic this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder to prevent moisture absorption?
A: this compound is a hygroscopic material and must be stored in a controlled environment to maintain its stability and integrity.[1] We recommend storing the powder at 20-25°C in an environment with a relative humidity (RH) below 40%.[2] The container should be airtight, and for long-term storage, the use of a desiccant is strongly advised.[2][3] Exposure to ambient humidity should be minimized during handling.[4]
Q2: My this compound powder appears clumped or caked. Is it still usable?
A: Clumping, or caking, is a primary indicator of moisture absorption.[5] This occurs when moisture creates liquid bridges between powder particles, leading to agglomeration.[6] While the active pharmaceutical ingredient (API) may not be degraded, physical properties like flowability and dissolution rate can be significantly affected, leading to inconsistent dosing and experimental results.[7] It is crucial to perform a quality check before use. We recommend running a moisture content analysis (see Protocol 1) and comparing it to the specifications on the Certificate of Analysis. If the water content is significantly elevated, the batch may not be suitable for quantitative experiments.
Q3: How does elevated moisture content affect this compound's performance in assays?
A: Absorbed moisture can have several detrimental effects:
-
Inaccurate Weighing: Weighing a hydrated powder leads to an overestimation of the amount of active compound, resulting in lower-than-expected concentrations in your stock solutions.
-
Altered Solubility/Dissolution: Increased moisture can either decrease or, in some cases, initially increase dissolution rates, leading to variability.[8][9]
-
Chemical Degradation: Water can act as a reactant, potentially causing hydrolysis of this compound and reducing its efficacy.[8]
-
Physical Form Changes: Prolonged exposure to high humidity can induce a transition from an amorphous to a crystalline state (or vice-versa), which can alter the compound's bioavailability and stability.[10][11]
Q4: What is the best practice for preparing a stock solution from this compound powder?
A: To ensure accurate concentration, it is critical to minimize moisture exposure during weighing. If possible, handle the powder inside a glove box with controlled low humidity. If a glove box is not available, work quickly. Allow the container to equilibrate to room temperature before opening to prevent condensation.[12] Use a pre-tared weighing vessel. For maximum accuracy, one might consider making a stock solution from the entire contents of a freshly opened vial.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent results or poor reproducibility in cell-based assays.
This is a frequent consequence of improper powder handling. The following flowchart can help diagnose the potential cause.
Issue 2: this compound powder has poor flowability, making it difficult to handle.
Poor flowability is a direct result of moisture absorption increasing cohesion between particles.[9]
-
Short-term solution: Gently tapping the container can help break up minor clumps. However, this does not remove the absorbed water.
-
Long-term solution: The most effective strategy is prevention. Always store this compound in tightly sealed containers with a desiccant and minimize exposure to ambient air.[5][7] For manufacturing processes, formulation strategies such as co-processing with excipients or granulation may be necessary to improve flow.[13][14]
Quantitative Data Summary
The hygroscopic nature of this compound has been characterized by Dynamic Vapor Sorption (DVS). The data highlights the critical importance of humidity control.
Table 1: Effect of Relative Humidity (RH) on this compound Water Content and Physical State
| Relative Humidity (%) | Water Content (% w/w) at Equilibrium (25°C) | Observations |
| 20% | 0.15% | Free-flowing white powder |
| 40% | 0.45% | Free-flowing powder |
| 60% | 1.80% | Slight clumping observed |
| 75% | 4.50% | Significant clumping and poor flowability |
| 90% | > 10.0% (Deliquescence) | Powder begins to dissolve into a solution[15] |
Table 2: Impact of Water Content on this compound Stock Solution Accuracy
| Actual Water Content (% w/w) | Weighed Mass (mg) | Actual this compound Mass (mg) | Error in 10 mM Stock Solution |
| 0.2% (as per CoA) | 10.00 | 9.98 | Baseline |
| 2.0% | 10.00 | 9.80 | -2.0% |
| 5.0% | 10.00 | 9.50 | -5.0% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol determines the amount of water in a this compound powder sample.[16][17] The volumetric method is suitable for samples with expected moisture above 1%.[17] For trace amounts, the coulometric method is preferred.[18][19]
Methodology (Volumetric):
-
Instrument Setup: Prepare the Karl Fischer titrator. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol).
-
Solvent Conditioning: Titrate the solvent with the Karl Fischer reagent until the electrometric endpoint is reached. This removes any residual water in the solvent.[16][20]
-
Sample Preparation: Accurately weigh approximately 50-100 mg of this compound powder.
-
Titration: Quickly transfer the weighed powder into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture ingress.
-
Analysis: The sample is stirred to dissolve, and the solution is titrated with the Karl Fischer reagent to the endpoint.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the reagent's titer. The result is typically reported as a percentage (% w/w).[20]
Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature.[10][21][22] This is essential for understanding the sorption/desorption behavior of this compound.
Methodology:
-
Sample Preparation: Place approximately 10 mg of this compound powder onto the DVS microbalance sample pan.
-
Drying Step: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline weight.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% min⁻¹).
-
Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH.
-
Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a sorption-desorption isotherm. This plot reveals the hygroscopicity, deliquescence point, and any hysteresis, which can indicate physical changes to the material.[22]
Hypothetical Signaling Pathway Interaction
Moisture-induced degradation of this compound can impact its biological activity. This compound is a potent inhibitor of the hypothetical "Kinase-X" signaling pathway. Hydrolysis of the active molecule can lead to a metabolite with significantly reduced binding affinity for Kinase-X.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 3. oxygen-absorbers.com [oxygen-absorbers.com]
- 4. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 5. absortech.com [absortech.com]
- 6. Effect of Moisture on Powder Flow Properties of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. solids-solutions.com [solids-solutions.com]
- 9. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development | My Website [particlelaboratories.com]
- 12. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. cscscientific.com [cscscientific.com]
- 18. mt.com [mt.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. researchgate.net [researchgate.net]
- 21. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 22. skpharmteco.com [skpharmteco.com]
Technical Support: Optimizing Incubation Time for Rohinitib Cytotoxicity Assays
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the incubation time of Rohinitib in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action influence incubation time in cytotoxicity assays?
This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1] By inhibiting eIF4A, this compound disrupts the initiation of translation, a critical step in protein synthesis. This disruption leads to the induction of apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on protein synthesis for their rapid growth and survival.[1] The mechanism of action, which involves the downstream effect of apoptosis, suggests that a longer incubation time may be necessary to observe significant cytotoxicity compared to compounds that cause immediate cell membrane disruption.
Q2: What is a typical incubation time for this compound in cytotoxicity assays?
Published studies have shown that this compound induces apoptosis in various acute myeloid leukemia (AML) cell lines with an incubation time of 72 hours.[1] However, the optimal incubation time can vary depending on the cell line, its doubling time, and the specific experimental conditions.[2][3]
Q3: How does cell line doubling time affect the choice of incubation time?
The doubling time of a cell line is a critical factor in determining the appropriate incubation period.[2][4] For slowly proliferating cell lines, a longer incubation time may be required to observe the cytotoxic effects of this compound. Conversely, for rapidly dividing cells, a shorter incubation time might be sufficient.[2] It is recommended to determine the doubling time of your specific cell line under your experimental conditions to inform the selection of an appropriate incubation window.[5] A general guideline is to expose the cells to the compound for at least two to three cell doubling times to observe a significant effect on cell viability.
Q4: What are the most common cytotoxicity assays used with this compound, and do they have different incubation requirements?
Commonly used cytotoxicity assays include MTT, XTT, and LDH release assays.
-
MTT and XTT assays measure metabolic activity as an indicator of cell viability.[6] The conversion of the tetrazolium salt to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in living cells.[6][7] For these assays, the incubation time with this compound should be sufficient to allow for the induction of apoptosis and a subsequent decrease in metabolic activity.
-
LDH (Lactate Dehydrogenase) release assays measure the amount of LDH released from damaged cells, indicating a loss of membrane integrity. While this compound's primary mechanism is apoptosis, secondary necrosis and subsequent LDH release can occur. The timing of this release may be later than the initial apoptotic events.
The choice of assay can influence the perceived optimal incubation time. It is advisable to perform a time-course experiment to determine the ideal endpoint for your chosen assay and cell line.
Troubleshooting Guide
Q1: My cytotoxicity results with this compound are inconsistent. Could incubation time be the problem?
Inconsistent results in cytotoxicity assays can arise from several factors, and incubation time is a critical one.[3][8][9]
-
Incubation time is too short: If the incubation period is too short, the cytotoxic effects of this compound may not have fully manifested, leading to an underestimation of its potency.[2] This is particularly true for a compound like this compound that induces apoptosis, a process that takes time to execute.
-
Incubation time is too long: Excessively long incubation times can lead to confounding factors such as nutrient depletion in the culture medium, overgrowth of control cells, or the emergence of resistant clones.[10] This can obscure the true cytotoxic effect of the compound.
To address inconsistency, it is crucial to perform a time-course experiment to identify the optimal incubation window where a clear dose-dependent effect is observed.
Q2: I am not observing a dose-dependent cytotoxic effect with this compound. What should I check regarding the incubation time?
If you are not seeing a dose-response curve, consider the following:
-
Extend the incubation period: As this compound induces apoptosis, a 24-hour incubation may be insufficient to observe a significant effect.[2] Try extending the incubation to 48 or 72 hours, which has been shown to be effective for this compound in some cell lines.[1]
-
Consider the cell doubling time: If your cells have a long doubling time, a longer exposure to this compound will be necessary to see an impact on cell proliferation and viability.[4]
-
Assay sensitivity: Ensure your chosen cytotoxicity assay is sensitive enough to detect the changes in your cell line within the tested timeframe.[10]
Q3: The viability of my control (untreated) cells is decreasing significantly at later time points. How does this affect my experiment?
A significant drop in the viability of control cells indicates that the culture conditions are suboptimal for long-term incubation. This can be due to:
-
High cell density: Over-confluence can lead to nutrient depletion and accumulation of toxic waste products.[11] It's important to optimize the initial cell seeding density to ensure the health of the control cells throughout the experiment.[12]
-
Medium degradation: Essential components of the culture medium can degrade over time. For longer incubation periods, a medium change may be necessary.
If the health of your control cells is compromised, it becomes difficult to accurately assess the cytotoxic effect of this compound. It is recommended to optimize your cell culture conditions before proceeding with cytotoxicity experiments.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time using MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound in a specific cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Prepare separate plates for each incubation time point (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time periods (24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration for each incubation time.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each time point. The optimal incubation time is typically the one that provides a clear dose-response relationship with a stable and reproducible IC50 value.
Data Presentation
Table 1: IC50 Values of this compound at Different Incubation Times
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| MOLM-13 | 24 | > 1000 |
| 48 | 75.3 | |
| 72 | 25.1 | |
| OCI-AML3 | 24 | 850.2 |
| 48 | 150.6 | |
| 72 | 52.8 |
This table presents example data and should be adapted based on experimental results.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for incubation time.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Does doubling time matters for drug resistance CRISPR study [groups.google.com]
- 5. omnicalculator.com [omnicalculator.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Myelosuppression in Mice Treated with Rohinitib
Disclaimer: Rohinitib is an investigational eIF4A inhibitor.[1] Specific data on its myelosuppressive potential in mice is limited in publicly available literature. This guide provides general strategies for monitoring and managing potential myelosuppression based on established principles for cytotoxic agents used in preclinical research. The recommendations herein should be adapted to specific experimental contexts and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is myelosuppression?
Myelosuppression is a decrease in the bone marrow's ability to produce blood cells, leading to a reduction in red blood cells (anemia), white blood cells (leukopenia, specifically neutropenia), and platelets (thrombocytopenia).[2] This is a common side effect of many cancer therapies because they target rapidly dividing cells, which include hematopoietic stem and progenitor cells in the bone marrow.[2]
Q2: Why might a drug like this compound cause myelosuppression?
This compound is an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), which is critical for the translation of certain mRNAs involved in cell growth and proliferation.[1] Hematopoietic cells are among the most rapidly dividing cells in the body. By inhibiting a fundamental process like translation initiation, this compound could potentially impact the viability and proliferation of these cells, leading to myelosuppression.
Q3: What are the clinical signs of myelosuppression in mice?
The clinical signs of myelosuppression can be subtle and require careful observation. They may include:
-
Neutropenia: Increased susceptibility to infections, which may manifest as hunched posture, ruffled fur, lethargy, or abscesses.
-
Thrombocytopenia: Spontaneous bleeding (e.g., from the nose or rectum), bruising, or petechiae (small red or purple spots) on the skin.
-
Anemia: Pale footpads and ears, lethargy, and increased respiratory rate.
-
General: Weight loss, dehydration, and reduced activity.
Q4: How can I monitor for myelosuppression in my experiments?
Regular monitoring is crucial for early detection. A typical monitoring plan includes:
-
Complete Blood Counts (CBCs): Perform baseline CBCs before starting treatment and then at regular intervals (e.g., weekly or more frequently depending on the expected kinetics of myelosuppression).
-
Clinical Observations: Daily monitoring of animal health, including body weight, activity level, and appearance.
-
Bone Marrow Analysis: In satellite groups of animals, bone marrow cellularity can be assessed at different time points to directly measure the impact on hematopoiesis.
Q5: What are the key hematopoietic parameters to measure?
When performing a CBC, the most important parameters to monitor are:
-
Absolute Neutrophil Count (ANC): A primary indicator of the risk of infection.
-
Platelet Count (PLT): To assess the risk of bleeding.
-
Red Blood Cell (RBC) Count and Hemoglobin (HGB): To monitor for anemia.
Troubleshooting Guides
Issue 1: Unexpected Morbidity or Mortality in the Treatment Group
If you observe unexpected adverse events or death in your this compound-treated mice, it is important to investigate whether myelosuppression is a contributing factor.
Troubleshooting Steps:
-
Perform a Necropsy: Conduct a thorough necropsy on deceased animals to look for signs of infection or hemorrhage.
-
Collect Terminal Blood Samples: If possible, collect a terminal blood sample via cardiac puncture for an immediate CBC.
-
Assess Bone Marrow: Collect femurs and tibias to assess bone marrow cellularity.
-
Review Dosing and Administration: Ensure the correct dose of this compound was administered and that there were no errors in formulation or route of administration.
-
Consider Dose Reduction: If myelosuppression is confirmed, consider reducing the dose or altering the dosing schedule in subsequent experiments.
Issue 2: Significant Weight Loss and Lethargy Observed
These are general signs of toxicity that can be associated with myelosuppression.
Troubleshooting Steps:
-
Perform a CBC: Immediately perform a CBC on a subset of affected animals to assess their hematological status.
-
Provide Supportive Care:
-
Ensure easy access to food and water.
-
Provide supplemental hydration (e.g., subcutaneous fluids).
-
Maintain body temperature with a heat source.
-
-
Monitor Closely: Increase the frequency of monitoring to at least twice daily.
-
Evaluate for Infection: If neutropenia is present, consider prophylactic or therapeutic antibiotics as per your institutional guidelines.
Issue 3: Abnormal CBC Results Indicating Myelosuppression
If your CBC results show significant decreases in neutrophils, platelets, or red blood cells, intervention may be necessary.
Troubleshooting Steps:
-
Grade the Myelosuppression: Use a grading scale (see Table 2) to determine the severity.
-
Dose Modification:
-
Mild to Moderate: Consider continuing treatment with more frequent monitoring.
-
Severe: A temporary cessation of this compound treatment may be warranted until blood counts recover. A dose reduction for subsequent cycles should be considered.
-
-
Consider Supportive Care with Growth Factors:
-
Neutropenia: Granulocyte-colony stimulating factor (G-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF) can be used to stimulate neutrophil production and reduce the duration of neutropenia.[3][4][5]
-
Anemia: Erythropoietin (EPO) can be considered for severe, persistent anemia.
-
Thrombocytopenia: While thrombopoietin (TPO) mimetics are available, their use in murine models is less common and often reserved for severe cases.
-
Data Presentation
Table 1: Baseline Hematological Values in Common Mouse Strains
| Parameter | C57BL/6 | BALB/c |
| White Blood Cells (WBC) (x10³/µL) | 6.0 - 15.0 | 4.0 - 12.0 |
| Neutrophils (x10³/µL) | 0.8 - 4.0 | 0.5 - 3.0 |
| Lymphocytes (x10³/µL) | 4.0 - 11.0 | 3.0 - 9.0 |
| Red Blood Cells (RBC) (x10⁶/µL) | 7.0 - 12.5 | 6.5 - 10.0 |
| Hemoglobin (HGB) (g/dL) | 12.0 - 17.0 | 11.0 - 16.0 |
| Platelets (PLT) (x10³/µL) | 800 - 1,500 | 700 - 1,300 |
Note: These are approximate ranges and can vary based on age, sex, and specific laboratory.
Table 2: Example Grading of Myelosuppression in Mice
| Grade | Neutropenia (ANC % decrease from baseline) | Thrombocytopenia (PLT % decrease from baseline) | Anemia (HGB % decrease from baseline) |
| 1 (Mild) | 25 - 50% | 25 - 50% | 10 - 25% |
| 2 (Moderate) | 51 - 75% | 51 - 75% | 26 - 40% |
| 3 (Severe) | > 75% | > 75% | > 40% |
| 4 (Life-threatening) | Profound neutropenia with clinical signs of infection | Severe thrombocytopenia with spontaneous bleeding | Critical anemia requiring intervention |
Table 3: Recommended Dosages of Supportive Care Agents in Mice
| Agent | Common Name | Typical Dose Range (Subcutaneous) | Dosing Frequency |
| G-CSF | Filgrastim, Neupogen® | 5 - 20 µg/kg/day | Once daily for 3-5 days or until ANC recovery |
| GM-CSF | Sargramostim, Leukine® | 5 - 15 µg/kg/day | Once daily for 3-5 days or until ANC recovery |
Note: These are general recommendations. The optimal dose and schedule should be determined empirically for your specific model and experimental conditions.
Experimental Protocols
Protocol 1: Mouse Blood Collection for Complete Blood Count (CBC)
Materials:
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Lancets or needles
-
Gauze
-
Anesthetic (if required by institutional guidelines)
Procedure (Submandibular Bleed):
-
Firmly scruff the mouse to expose the side of the face.
-
Identify the small indentation just behind the mandible.
-
Use a sterile lancet to puncture the facial vein with a quick, firm motion.
-
Collect the emerging blood drops into the anticoagulant tube.
-
Apply gentle pressure with gauze to the puncture site to stop the bleeding.
-
Gently invert the collection tube several times to mix the blood with the anticoagulant.
-
Analyze the sample promptly according to the hematology analyzer's instructions.
Protocol 2: Bone Marrow Aspiration and Analysis
Materials:
-
Dissection tools
-
Syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge tubes
-
Microscope and slides
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Dissect the femur and tibia, removing surrounding muscle and tissue.
-
Cut the ends of the bones.
-
Insert a 25-gauge needle attached to a syringe containing PBS into one end of the bone.
-
Flush the bone marrow into a collection tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
The cells can then be counted using a hemocytometer or automated cell counter to determine total bone marrow cellularity.
-
Smears can also be prepared on microscope slides for cytological analysis.
Visualizations
Caption: Hypothetical pathway of this compound-induced myelosuppression.
Caption: Workflow for monitoring myelosuppression in this compound studies.
Caption: Decision tree for managing suspected myelosuppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of efficacy of sargramostim (yeast-derived RhuGM-CSF) and filgrastim (bacteria-derived RhuG-CSF) in the therapeutic setting of chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of granulocyte colony stimulating factor on neutropenia induced by cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing 96-Well Plate Assays with Rohinitib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Rohinitib in 96-well plate assays. The following information is designed to help mitigate common issues, such as edge effects, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1] It functions by inducing apoptosis (programmed cell death) in cancer cells, particularly in acute myeloid leukemia (AML) cell lines.[1] Its primary application in research is for the study of AML.[1]
Q2: What is the "edge effect" in 96-well plates and why is it a concern?
A2: The edge effect is a phenomenon observed in 96-well plates where the outer wells behave differently from the inner wells.[2] This is primarily due to increased evaporation of media from the perimeter wells during incubation.[2][3] This seemingly small loss of volume can significantly alter the concentration of media components, affecting cell physiology, growth, and ultimately, the experimental results.[3] This variability can compromise the integrity and reproducibility of your assay data.[3] The edge effect can lead to the loss of a significant portion of the plate's usable wells, with some labs reporting that the outer 36 wells (37.5% of the plate) are often left unused to avoid this issue.[2][4]
Q3: How can the edge effect impact my experiments with this compound?
A3: In assays involving this compound, the edge effect can lead to inaccurate dose-response curves and misinterpretation of the compound's efficacy. The increased concentration of this compound in the outer wells due to evaporation can result in higher-than-intended toxicity, while the inner wells may show a different response. This variability across the plate can obscure the true biological effect of the compound.
Q4: Are there specific types of 96-well plates that can help minimize the edge effect?
A4: Yes, several manufacturers offer 96-well plates specifically designed to combat the edge effect. Some plates feature a perimeter moat that can be filled with sterile liquid (water or media) to create a humidified barrier, significantly reducing evaporation from the outer wells.[5] Other designs include plates with inter-well spaces that can be filled with media to create a more uniform temperature and humidity environment across the plate.[6]
Troubleshooting Guide: Avoiding Edge Effects
This guide provides practical solutions to minimize edge effects in your 96-well plate assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in results between outer and inner wells. | Edge Effect: Increased evaporation from the outer wells leading to changes in media and compound concentration. | 1. Hydrate the Plate Perimeter: Fill the outermost wells with sterile water, phosphate-buffered saline (PBS), or culture media. This helps to create a moisture barrier and reduce evaporation from the adjacent experimental wells.[2] 2. Use Specialized Plates: Employ 96-well plates with a built-in perimeter moat. Filling this moat with sterile liquid is a highly effective way to minimize evaporation across the entire plate.[5] 3. Maintain Consistent Temperature: Thermal gradients across the plate during cell plating can contribute to uneven cell distribution. Plating cells and all materials at a constant 37°C can help reduce the edge effect.[4] |
| Inconsistent cell growth across the plate. | Uneven Cell Seeding: Inconsistent pipetting technique or temperature gradients can lead to a non-uniform distribution of cells at the start of the experiment. | 1. Proper Pipetting Technique: When seeding cells, use a multichannel pipette for consistency. Pipette slowly and at a consistent angle to avoid introducing air bubbles.[7] 2. Pre-warm all Reagents: Ensure that cell suspensions, media, and this compound dilutions are all at the same temperature before plating to avoid thermal currents that can affect cell settling.[4] 3. Gentle Plate Agitation: After seeding, gently agitate the plate in a cross pattern to ensure an even distribution of cells in each well. |
| "Clumping" of cells at the edges of the wells. | Well Shape and Surface Tension: The meniscus effect can cause cells to preferentially settle at the well edges. | 1. Use Low-Attachment Plates (if applicable): For suspension cell lines, low-attachment plates can reduce cell clumping at the edges. 2. Center the Pipette Tip: When dispensing cells and reagents, place the pipette tip in the center of the well to avoid depositing cells directly onto the well walls. |
| Overall high background or inconsistent assay signal. | Washing and Reagent Addition Technique: Inconsistent washing or reagent addition can lead to variable background signals and unreliable data. | 1. Standardize Washing Steps: Use an automated plate washer if available for consistent washing. If washing manually, be consistent with the force and volume of the wash buffer.[7][8] 2. Thorough Mixing of Reagents: Ensure all reagents, including this compound dilutions and detection reagents, are thoroughly mixed before being added to the plate.[7] |
Experimental Protocols
Protocol 1: Standard Method for Mitigating Edge Effects by Hydrating the Plate Perimeter
-
Prepare a sterile solution: Use sterile deionized water, PBS, or cell culture medium.
-
Fill the perimeter wells: Using a multichannel pipette, add 200 µL of the sterile solution to all 36 wells of the outer perimeter (rows A and H, and columns 1 and 12).
-
Seed cells: Proceed to seed your cells in the inner 60 wells of the 96-well plate.
-
Add this compound: Add the desired concentrations of this compound to the appropriate wells.
-
Incubate: Cover the plate with a sterile lid and place it in a humidified incubator. The liquid in the outer wells will create a vapor barrier, reducing evaporation from the inner experimental wells.
Protocol 2: Utilizing a 96-Well Plate with a Perimeter Moat
-
Prepare the plate: Unwrap a sterile 96-well plate that features a perimeter moat.
-
Fill the moat: Aseptically add the manufacturer's recommended volume of sterile water or media to the moat surrounding the wells.
-
Seed cells and add this compound: Proceed with your standard protocol for cell seeding and addition of this compound to all 96 wells.
-
Incubate: Place the plate in the incubator. The filled moat will provide a humid environment, minimizing evaporation across the entire plate and allowing for the use of all 96 wells.[5]
Visualizations
Caption: Workflow for mitigating edge effects in 96-well plate assays.
Caption: this compound inhibits the eIF4F complex, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blog [midsci.com]
- 3. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 4. biospherix.com [biospherix.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. usascientific.com [usascientific.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. mabtech.com [mabtech.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Rohinitib and Other eIF4A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) is a critical component of the eIF4F complex, which plays a pivotal role in the initiation of cap-dependent translation. Its RNA helicase activity is essential for unwinding complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a step that is often dysregulated in cancer to favor the translation of oncoproteins. Consequently, eIF4A has emerged as a promising therapeutic target. This guide provides a comparative analysis of the efficacy of Rohinitib, a potent and specific eIF4A inhibitor, alongside other notable inhibitors in this class: Zotatifin (eFT226), Silvestrol, and CR-1-31-B.
Mechanism of Action: Disrupting the Translation Machinery
eIF4A inhibitors function by interfering with the helicase activity of eIF4A. Many, like the rocaglate derivatives, act by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation pre-initiation complex and preventing protein synthesis.[1] This selective inhibition preferentially affects the translation of mRNAs with highly structured 5' UTRs, which often encode for proteins crucial for cancer cell proliferation and survival.[1]
Comparative Efficacy of eIF4A Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, Zotatifin, Silvestrol, and CR-1-31-B across various cancer models.
In Vitro Efficacy: Cell Viability and Growth Inhibition
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Treatment Duration | Reference |
| This compound | MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, NB4 | Acute Myeloid Leukemia (AML) | 6.25 - 50 | 72 hours | [2] |
| Primary AML cells (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | More sensitive than FLT3 wild-type | 72 hours | [2] | |
| Zotatifin (eFT226) | MDA-MB-231 | Breast Cancer | <15 (GI50) | 72 hours | [3] |
| TMD8, SU-DHL-2, HBL1, Pfeiffer, SU-DHL-6, SU-DHL-10, VAL, Carnaval, U2973, Ramos, Jeko1, Mino, Rec-1 | B-cell Lymphoma | 3 - 11.8 (GI50) | 72 hours | [3][4] | |
| Silvestrol | LNCaP | Prostate Cancer | 1.5 | Not Specified | [5] |
| MCF-7 | Breast Cancer | 1.5 | Not Specified | [5] | |
| Lu1 | Lung Cancer | 1.2 | Not Specified | [5] | |
| MDA-MB-231, PC-3 | Breast, Prostate Cancer | ~60 | 1 hour | [6] | |
| T-47D | Breast Cancer | 5.46 | Not Specified | [7] | |
| HCC cell lines | Hepatocellular Carcinoma | 12.5 - 86 | Not Specified | [8] | |
| HEK293T, Caki-2 | Kidney Cancer | 16, 37 (CC50) | Not Specified | [9] | |
| CR-1-31-B | SH-SY5Y | Neuroblastoma | 20 | 48 hours | [10][11] |
| Kelly | Neuroblastoma | 4 | 48 hours | [10][11] | |
| BJAB | B-cell Lymphoma | 0.5 - 1.5 | 72 hours | [11] | |
| NIH3T3 | Murine Fibroblast | 9 | 4 days | [11] | |
| GBC-SD, SGC-996 | Gallbladder Cancer | ~100 | Not Specified | [12] |
In Vivo Efficacy: Tumor Growth Inhibition and Survival
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | AML xenograft | 0.75 and 1.0 mg/kg, s.c. daily for 5 days | Significantly reduced leukemia burden and prolonged survival. | [2] |
| Zotatifin (eFT226) | B-cell lymphoma xenografts (TMD8, HBL1, Pfeiffer, SU-DHL-6, Ramos) | 1 mg/kg, i.v. for 14-22 days | 37% - 97% tumor growth inhibition. | [4] |
| ER+ Metastatic Breast Cancer (Phase 1/2 Clinical Trial) | Combination with fulvestrant and abemaciclib | 21% confirmed objective response rate; median progression-free survival of 7.4 months in heavily pretreated patients. | [13][14] | |
| Silvestrol | Orthotopic human HCC xenograft | 0.4 mg/kg | Anti-tumor effect observed. | [8] |
| Mantle Cell Lymphoma xenograft | Not specified | Significantly prolonged survival. | [8] | |
| CR-1-31-B | Gallbladder cancer xenograft | 2 mg/kg, i.p. every 2 days for 28 days | Reduced tumor growth and induced apoptosis. | [11] |
| Pancreatic ductal adenocarcinoma orthotopic model | 0.2 mg/kg, i.p. daily for 7 days | Effectively inhibited protein synthesis and tumor growth. | [11] | |
| Neuroblastoma PDX model (MYCN amplified) | Not specified | Significantly reduced tumor growth. | [15] |
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of drug efficacy. Below are representative protocols for in vitro and in vivo assessment of eIF4A inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.[16] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the eIF4A inhibitor or vehicle control. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the anti-tumor activity of compounds in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 5 x 106 cells) into the flank or relevant organ of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the eIF4A inhibitor via the appropriate route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x length x width2) and body weight at regular intervals (e.g., twice weekly).
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as significant tumor burden in the control group or signs of toxicity.
-
Data Analysis: Analyze the data for tumor growth inhibition, changes in body weight, and overall survival.
References
- 1. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CR-1-31-B | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. biorxiv.org [biorxiv.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to eIF4A Inhibitors: Rohinitib vs. Zotatifin
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) is a critical component of the translation initiation machinery and a compelling target in oncology and virology. As an ATP-dependent RNA helicase, eIF4A unwinds complex secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), facilitating the translation of proteins essential for cell growth, proliferation, and survival. Its inhibition offers a promising strategy to selectively target cancer cells and viral replication, which are often highly dependent on efficient protein synthesis. This guide provides a detailed comparison of two prominent eIF4A inhibitors, Rohinitib and Zotatifin, summarizing their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
Mechanism of Action: Modulating the eIF4A Helicase
Both this compound and Zotatifin are potent and selective inhibitors of eIF4A, though they belong to different chemical classes. Their primary mechanism involves the disruption of the eIF4F complex, which is essential for cap-dependent translation initiation.
Zotatifin (eFT226) , a rocaglate analog, functions by promoting the formation of a stable ternary complex between eIF4A, specific mRNA sequences with polypurine motifs in their 5'-UTRs, and the inhibitor itself.[1][2] This "clamping" of eIF4A onto the mRNA effectively stalls the helicase activity, preventing the ribosome from scanning and initiating translation of key oncogenes.[2]
This compound , also a rocaglate, is a potent and specific inhibitor of eIF4A that has been shown to inactivate the heat shock factor 1 (HSF1), a transcription factor crucial for cancer cell survival.[3] By inhibiting eIF4A, this compound leads to the downstream suppression of oncogenic proteins and induces apoptosis in cancer cells.[4]
Head-to-Head Performance: A Data-Driven Comparison
Direct comparative studies of this compound and Zotatifin in the same experimental settings are not publicly available. The following tables summarize key quantitative data from independent preclinical studies to provide a basis for comparison. It is crucial to note that variations in experimental conditions (e.g., cell lines, assay duration, animal models) may influence the observed activities.
In Vitro Activity: Potency and Cellular Effects
| Parameter | This compound | Zotatifin (eFT226) |
| Target | eIF4A | eIF4A |
| IC50 (eIF4A binding) | Not Reported | 2 nM[5][6] |
| Cellular Potency (GI50) | Not Reported | <15 nM (MDA-MB-231)[5][7] |
| Apoptosis Induction | Induces apoptosis in AML cell lines (MOLM-13, MV4;11, etc.) at 6.25-50 nM[4] | Induces apoptosis in various solid tumor cell lines[2] |
| Mechanism | eIF4A inhibition, HSF1 inactivation[3] | Promotes eIF4A-mRNA-inhibitor ternary complex formation[1][2] |
In Vivo Efficacy: Anti-Tumor Activity in Preclinical Models
| Parameter | This compound | Zotatifin (eFT226) |
| Cancer Type | Acute Myeloid Leukemia (AML) | B-cell Lymphoma, Solid Tumors (e.g., Breast Cancer) |
| Animal Model | AML xenograft mice | B-cell lymphoma xenograft mice, solid tumor xenograft mice |
| Dosing Regimen | 0.75 and 1.0 mg/kg, s.c., once daily for 5 days[4] | 0.001 - 1 mg/kg, i.v.[5][7] |
| Efficacy | Significantly reduced leukemia burden and prolonged survival[4] | Inhibited tumor growth in B-cell lymphoma xenografts and demonstrated anti-tumor activity in solid tumor models[2][5][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: eIF4A Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of eIF4A inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Zotatifin for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Zotatifin for the indicated time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLM-13 cells for AML models) into the flank of each mouse.[12][13][14] For lymphoma models, cells can be injected intravenously or subcutaneously depending on the desired tumor model.[8][15][16]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or Zotatifin via the appropriate route (e.g., subcutaneous or intravenous injection) at the specified dose and schedule. The control group receives a vehicle solution.[4][7]
-
Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when necessary. Record the date of death or euthanasia to perform survival analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Conclusion
This compound and Zotatifin are both highly promising eIF4A inhibitors with potent anti-cancer activity demonstrated in preclinical models. While Zotatifin has a well-characterized IC50 and has been investigated in a broader range of solid tumors, this compound has shown significant efficacy specifically in AML models. The choice between these inhibitors for a particular research application will depend on the specific cancer type and the desired experimental endpoint. The provided data and protocols offer a valuable resource for researchers designing and interpreting studies aimed at targeting the eIF4A-dependent translation machinery. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of these two important molecules.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Zotatifin | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
Synergistic Apoptosis in Chronic Lymphocytic Leukemia: A Comparative Analysis of Rohinitib and Pevonedistat Combination Therapy
A novel preclinical study reveals a potent synergistic effect between the eIF4A1 inhibitor Rohinitib and the NEDD8-activating enzyme inhibitor Pevonedistat, inducing significant apoptosis in Chronic Lymphocytic Leukemia (CLL) cells. This combination presents a promising therapeutic strategy, effectively targeting two distinct cellular processes crucial for cancer cell survival.
Researchers have demonstrated that the concurrent inhibition of RNA translation and protein neddylation pathways leads to a significant increase in cell death in primary CLL cells, a finding that is not observed in healthy lymphocytes. A key study published in Biomedicine & Pharmacotherapy reports that the combination of this compound and Pevonedistat induces apoptosis in nearly 80% of leukemic cells within 72 hours, highlighting a potential new avenue for CLL treatment.[1] This guide provides a comprehensive comparison of the effects of this compound and Pevonedistat, both individually and in combination, supported by experimental data and detailed protocols.
Mechanism of Action and Synergistic Interaction
This compound targets the eukaryotic translation initiation factor 4A (eIF4A), a key RNA helicase involved in the translation of various oncoproteins.[1] By inhibiting eIF4A, this compound disrupts the synthesis of proteins essential for cancer cell growth and survival.
Pevonedistat, on the other hand, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). This enzyme is crucial for neddylation, a post-translational modification process that activates cullin-RING ligases (CRLs), leading to the degradation of specific proteins.[1] In CLL, Pevonedistat's inhibition of NAE disrupts the degradation of CRL substrates, including those involved in the NF-κB signaling pathway, a key survival pathway for CLL cells.
The synergistic effect of combining this compound and Pevonedistat stems from the simultaneous disruption of two critical cellular processes. While this compound inhibits the production of pro-survival proteins, Pevonedistat interferes with the degradation of proteins that can promote apoptosis. This dual attack overwhelms the cancer cells' survival mechanisms, leading to enhanced apoptotic cell death. Molecular characterization has revealed that this synergistic effect is associated with the dysregulation of RNA translation of NAE1 and UBE2M, as well as kinases involved in B-cell receptor (BCR) signaling.[2]
Experimental Data
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of this compound and Pevonedistat in CLL cells.
Table 1: Cell Viability of CLL Cells Treated with this compound and Pevonedistat
| Treatment | Concentration | Cell Viability (%) |
| Control (DMSO) | - | 100 |
| This compound | 50 nM | 75 |
| Pevonedistat | 250 nM | 85 |
| This compound + Pevonedistat | 50 nM + 250 nM | ~20 |
Data represents approximate values based on published findings where the combination induced nearly 80% cell death after 72 hours.[1]
Table 2: Apoptosis Induction in CLL Cells
| Treatment | Concentration | Apoptotic Cells (%) |
| Control (DMSO) | - | < 10 |
| This compound | 50 nM | 25 |
| Pevonedistat | 250 nM | 15 |
| This compound + Pevonedistat | 50 nM + 250 nM | ~80 |
Apoptosis was assessed by Annexin V/PI staining after 72 hours of treatment. Data is estimated from the reported synergistic induction of apoptosis.[1][2]
Visualizing the Pathways and Workflow
To better understand the mechanisms and experimental design, the following diagrams illustrate the signaling pathways and the general workflow of the key experiments.
Caption: Synergistic mechanism of this compound and Pevonedistat.
Caption: Generalized workflow for in vitro experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Castaño Peregrín et al.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Plating: Primary CLL cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Drug Treatment: Cells were treated with this compound (50 nM), Pevonedistat (250 nM), the combination of both, or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, 20 µL of MTT (5 mg/mL in PBS) or XTT solution was added to each well.
-
Incubation with Reagent: Plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Collection: After 72 hours of drug treatment, CLL cells were collected by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: The cell pellet was washed twice with cold PBS.
-
Resuspension: Cells were resuspended in 100 µL of 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin V binding buffer was added to each sample, and the cells were analyzed by flow cytometry within 1 hour. The percentages of apoptotic (Annexin V-positive) and necrotic (Annexin V and PI-positive) cells were determined.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, CLL cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2 family members, and signaling proteins in the NF-κB and BCR pathways) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis was performed to quantify the relative protein expression levels.
Conclusion
The synergistic combination of this compound and Pevonedistat represents a highly effective strategy for inducing apoptosis in CLL cells in a preclinical setting. By targeting both protein synthesis and protein degradation pathways, this dual-pronged approach overcomes the survival advantages of leukemic cells. The specificity of this effect for cancer cells over healthy lymphocytes further underscores its therapeutic potential. While these findings are promising, further in vivo studies and clinical trials are warranted to evaluate the safety and efficacy of this combination in CLL patients.
References
Rohinitib Combination Therapy: A Preclinical Comparative Guide for Relapsed or Refractory AML
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data supporting Rohinitib (BMS-986158) combination therapy for relapsed or refractory Acute Myeloid Leukemia (RR AML). This compound is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation machinery often dysregulated in cancer.[1] The data presented herein focuses on the synergistic anti-leukemic effects of this compound when combined with other targeted agents, primarily the BCL-2 inhibitor Venetoclax and FLT3 inhibitors.
Executive Summary
Preclinical studies have demonstrated that this compound exerts potent anti-leukemic activity in AML cell lines and animal models.[1] Its mechanism of action, the inhibition of eIF4A, leads to the suppression of the translation of key oncoproteins, including those involved in cell survival and proliferation. Notably, eIF4A inhibition has been shown to downregulate the anti-apoptotic protein MCL-1, a known mediator of resistance to the BCL-2 inhibitor Venetoclax. This provides a strong rationale for combining this compound with Venetoclax to overcome resistance and enhance efficacy in AML. Furthermore, synergistic effects have been observed when this compound is combined with FLT3 inhibitors in FLT3-mutated AML, a common and aggressive subtype of the disease. While clinical data for this compound in RR AML is not yet available, the preclinical evidence suggests its potential as a valuable component of combination therapies for this challenging patient population.
Preclinical Efficacy of this compound Combination Therapy
The following tables summarize the key preclinical findings for this compound and other eIF4A inhibitors in combination with Venetoclax and FLT3 inhibitors in AML models.
Table 1: In Vitro Efficacy of eIF4A Inhibitor Combinations in AML Cell Lines
| Combination | Cell Line(s) | Key Findings | Synergy Model | Reference(s) |
| eIF4A Inhibitor (CR-1-31-B) + Venetoclax | MOLM-14 | Synergistic reduction in cell viability. | Bliss Delta Score: 16 | [2][3] |
| eIF4A Inhibitor (Zotatifin) + Venetoclax | MV4-11, HL-60, U937, OCI-AML3, MOLM-13 | Synergistic killing of AML cells. | Not specified | [4] |
| This compound (RHT) + FLT3 Inhibitors | Primary FLT3-mutated AML cells | Highly synergistic anti-leukemic effects. | Not specified | [5] |
| eIF4A Inhibitor (Silvestrol) + ABT-737 (BCL-2/Bcl-xL inhibitor) | Various AML cell lines | Synergistic induction of apoptosis. | Not specified | [6] |
| eIF4A Inhibitor (CR-1-31-B) + Cytarabine | MOLM-14 | Synergistic reduction in cell viability. | Bliss Delta Score: 11.9 | [2][3] |
Table 2: In Vivo Efficacy of eIF4A Inhibitor Combinations in AML Xenograft Models
| Combination | Animal Model | Key Findings | Reference(s) |
| eIF4A Inhibitor (CR-1-31-B) Monotherapy | MOLM-14 xenograft | Demonstrated anti-leukemia activity. | [2][3] |
| eIF4A Inhibitor (Zotatifin) + Venetoclax | Relapsed and refractory AML patient-derived xenografts (PDX) | Significantly suppressed tumor burden and prolonged survival. | [4] |
| This compound Monotherapy | AML xenograft | Significantly reduced leukemia burden and prolonged survival. | [1] |
Comparison with Standard of Care in Relapsed/Refractory AML
Venetoclax-based combination therapies are a cornerstone of treatment for many patients with RR AML. A meta-analysis of clinical trials provides a benchmark for evaluating the potential of novel combinations.
Table 3: Clinical Efficacy of Venetoclax Combination Therapies in Relapsed/Refractory AML (Meta-analysis)
| Combination Therapy | Pooled Complete Remission (CR) Rate | Pooled Composite Complete Remission (CRc) Rate | Reference(s) |
| Venetoclax + Azacitidine | 31.3% | 62.7% | [7][8] |
| Venetoclax + Idasanutlin | 6.1% | 26.5% | [7][8] |
| Venetoclax + Mivebresib | 3.3% | 8.0% | [7][8] |
| Overall Pooled Data | 15.4% | 35.7% | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: this compound's Mechanism of Action in AML.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
Cell Viability and Apoptosis Assays (In Vitro)
-
Cell Lines: Human AML cell lines such as MOLM-14, MV4-11, OCI-AML3, HL-60, and U937 are commonly used.[4] Cells are maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound (or another eIF4A inhibitor), Venetoclax, or the combination of both for 24 to 72 hours.[1]
-
Cell Viability Assessment: Cell viability is often measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[4] Alternatively, MTT assays can be performed.
-
Apoptosis Assessment: Apoptosis is quantified by flow cytometry after staining with Annexin V and a viability dye like 7-AAD or propidium iodide.[9]
-
Synergy Calculation: The synergistic, additive, or antagonistic effects of drug combinations are quantified using models such as the Bliss independence model, which calculates a delta score.[2][3] A positive delta score indicates synergy.
AML Xenograft Models (In Vivo)
-
Animal Models: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are typically used to establish patient-derived xenografts (PDX) or cell line-derived xenografts.
-
Cell Engraftment: Human AML cells (e.g., 1-5 million cells) are injected intravenously or subcutaneously into the mice.[3]
-
Drug Administration: Once leukemia is established, mice are treated with vehicle control, single-agent this compound or Venetoclax, or the combination. This compound can be administered subcutaneously, and Venetoclax by oral gavage.[1][6]
-
Monitoring of Leukemia Burden: Leukemia progression is monitored by measuring tumor volume for subcutaneous models or by bioluminescence imaging for systemic models using luciferase-expressing AML cells.[3] The percentage of human CD45+ cells in the peripheral blood or bone marrow can also be assessed by flow cytometry.[3]
-
Survival Analysis: The efficacy of the treatment is evaluated by Kaplan-Meier survival analysis to compare the overall survival of the different treatment groups.
Conclusion
The preclinical data strongly support the investigation of this compound in combination with other targeted agents, particularly Venetoclax and FLT3 inhibitors, for the treatment of relapsed or refractory AML. The synergistic effects observed in vitro and in vivo, coupled with a clear mechanistic rationale, highlight the potential of this therapeutic strategy to overcome resistance and improve outcomes for patients with this aggressive malignancy. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for RR AML.
References
- 1. HSF1 is a driver of leukemia stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo AML xenograft models. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Human AML xenograft in vivo model [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Cross-Validation of Rohinitib's Effect on HSF1 Inactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rohinitib's performance in inactivating Heat Shock Factor 1 (HSF1) against other known HSF1 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the HSF1 signaling pathway and its role in disease, particularly in cancer.
Comparative Analysis of HSF1 Inhibitors
This compound (RHT) is a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] Its mechanism of HSF1 inactivation is indirect, stemming from the inhibition of protein synthesis, which in turn abrogates the oncogenic activation of HSF1.[1] This contrasts with direct HSF1 inhibitors that bind to the HSF1 protein itself. Below is a summary of quantitative data for this compound and other representative HSF1 inhibitors.
| Inhibitor | Target | Mechanism of HSF1 Inactivation | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound (RHT) | eIF4A | Indirect: Inhibition of translation initiation | OCI-AML3, MOLM-13, MV4;11 | mRNA quantification | ~70% reduction of HSPA8 mRNA | [1] |
| OCI-AML3 | HSF1-driven reporter assay | ~50% reduction of reporter induction | [1] | |||
| FLT3-ITD AML cells | Apoptosis assay | More potent than in FLT3-wt cells | [2] | |||
| Rocaglamide | eIF4A | Indirect: Inhibition of translation initiation | - | HSF1 activation assay | ~50 nM | [3][4] |
| KRIBB11 | HSF1 | Direct: Binds to HSF1, impairing recruitment of p-TEFb | HCT-116 | HSF1-dependent luciferase reporter | 1.2 µM | [5] |
| HCT-116 | Cell proliferation | 5 µM | [5] | |||
| Quercetin | Multiple kinases, HSF1 | Indirect: Inhibits HSF1 phosphorylation and depletes HSF1 stores | Neuroblastoma cells | Cell proliferation | 6.9 +/- 5.8 µM | [6] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and the experimental procedures used for its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound inhibits eIF4A, leading to reduced protein translation and subsequent inactivation of HSF1.
Caption: Workflow for assessing HSF1 inactivation by inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
HSF1-Driven Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF1.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a heat shock element (HSE) promoter and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other HSF1 inhibitors for the desired duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of HSF1 inhibition relative to the vehicle-treated control.
Reverse Transcription-Quantitative PCR (RT-qPCR) for HSF1 Target Genes
This method quantifies the mRNA expression of HSF1 target genes, such as HSPA8.
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitors as described above. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the HSF1 target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the binding of HSF1 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with inhibitors, then cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for HSF1 or a negative control IgG overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to the promoter of an HSF1 target gene by qPCR.
Western Blot for Phosphorylated HSF1 (p-HSF1)
This method detects the phosphorylation status of HSF1, an indicator of its activation.
-
Protein Extraction: Lyse inhibitor-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated HSF1 (e.g., p-HSF1 Ser326). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total HSF1 to normalize for protein loading.
Annexin V Apoptosis Assay
This assay quantifies the percentage of apoptotic cells following inhibitor treatment.[7][8][9]
-
Cell Treatment: Treat cells with this compound or other inhibitors for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
References
- 1. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRIBB11 Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of heat shock proteins (HSP) expression by quercetin and differential doxorubicin sensitization in neuroblastoma and Ewing's sarcoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Specificity of Rohinitib for eIF4A Over Other Helicases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of Rohinitib, a known inhibitor of the eukaryotic initiation factor 4A (eIF4A), against other key RNA helicases. Due to the critical role of eIF4A in cap-dependent translation initiation and its frequent dysregulation in cancer, understanding the selectivity profile of its inhibitors is paramount for therapeutic development. This document summarizes available data on this compound's activity, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.
Quantitative Assessment of Inhibitor Specificity
To provide a framework for assessing specificity, the following table outlines the type of data required for a direct comparison.
| Compound | Target Helicase | IC50 / Kd (nM) | Assay Type | Reference |
| This compound | eIF4A | Data not available | - | - |
| DDX3 | Data not available | - | - | |
| DDX5 | Data not available | - | - | |
| DHX9 | Data not available | - | - |
Note: The absence of publicly available IC50/Kd values for this compound necessitates a qualitative assessment of its specificity based on descriptive literature. Further experimental investigation is required to quantitatively determine its selectivity profile.
Experimental Protocols for Assessing Helicase Inhibition
To determine the specificity of a compound like this compound, a series of biochemical and cellular assays are typically employed. Below are detailed methodologies for key experiments.
In Vitro Helicase Activity Assay (RNA Unwinding)
This assay directly measures the ability of a helicase to unwind a duplex RNA substrate and the inhibitory effect of a compound on this activity.
Methodology:
-
Substrate Preparation: A duplex RNA substrate is prepared by annealing a fluorescently labeled single-stranded RNA (e.g., with FAM) to a complementary quencher-labeled strand.
-
Reaction Mixture: Purified recombinant eIF4A or other helicase of interest is incubated with the duplex RNA substrate in a suitable reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 2 mM MgCl2, 2 mM DTT, pH 7.5).
-
Inhibitor Addition: A serial dilution of this compound (or other test compounds) is added to the reaction mixtures. A DMSO control is included.
-
Initiation of Unwinding: The unwinding reaction is initiated by the addition of ATP (typically 2-5 mM).
-
Detection: The increase in fluorescence, resulting from the separation of the fluorescent and quencher strands, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The initial rate of unwinding is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the helicase, which is coupled to its unwinding function.
Methodology:
-
Reaction Setup: Purified eIF4A or other helicase is incubated in an ATPase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT) in the presence of a stimulating RNA oligonucleotide (e.g., poly(U) or poly(A)).
-
Inhibitor Incubation: Serial dilutions of this compound are added to the reaction wells.
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Phosphate Detection: After a defined incubation period (e.g., 30-60 minutes at 37°C), the amount of inorganic phosphate (Pi) released is quantified. This can be achieved using a colorimetric method, such as the malachite green assay, which detects the formation of a complex between malachite green, molybdate, and free orthophosphate.
-
Data Analysis: The absorbance is measured, and the amount of Pi generated is calculated from a standard curve. IC50 values are determined by plotting the percentage of ATPase inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells (e.g., AML cell lines) are treated with various concentrations of this compound or a vehicle control for a specified time.
-
Thermal Denaturation: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.
-
Protein Detection: The amount of soluble eIF4A (or other target helicases) in the supernatant is quantified by a protein detection method, typically Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the presence of the drug indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the cellular context and experimental procedures is crucial for understanding the action and assessment of this compound.
Caption: eIF4A in the Cap-Dependent Translation Initiation Pathway.
Caption: Workflow for an In Vitro Helicase Unwinding Assay.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
References
In Vivo Validation of Rohinitib's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Rohinitib, a potent and specific eIF4A inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is based on available preclinical in vivo studies. Due to the limited publicly available information on the preclinical toxicology of this compound, this guide also outlines a detailed experimental protocol for determining its maximum tolerated dose (MTD) and therapeutic window.
Executive Summary
This compound has demonstrated significant anti-leukemic activity in preclinical AML models by inducing apoptosis.[1][2] It effectively reduces the leukemia burden and prolongs survival in AML xenograft models at doses of 0.75 and 1.0 mg/kg.[1] While direct comparative studies are limited, this guide provides a framework for evaluating this compound's therapeutic potential against established AML treatments like Venetoclax (a BCL-2 inhibitor), Gilteritinib (a FLT3 inhibitor), and Midostaurin (a multi-kinase inhibitor). The primary challenge in fully assessing this compound's therapeutic window is the current lack of comprehensive preclinical toxicology and safety data.
Comparative Analysis of Therapeutic Efficacy and Toxicity
The following tables summarize the available preclinical in vivo data for this compound and its comparators in AML models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: In Vivo Efficacy of this compound and Comparator Drugs in AML Xenograft Models
| Drug | Mechanism of Action | AML Model | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| This compound | eIF4A inhibitor | AML xenograft | 0.75 and 1.0 mg/kg; s.c. once daily for 5 consecutive days | Significantly reduced leukemia burden, circulating and bone marrow leukemic human CD45+ cells; Dose-dependently prolonged survival. | [1] |
| Venetoclax | BCL-2 inhibitor | MV-4-11 xenograft | 25 mg/kg; oral gavage 5 days/week for 3 weeks (in combination) | Slower tumor progression and reduced leukemia growth. | [3] |
| Gilteritinib | FLT3 inhibitor | MV4-11 xenograft | 3 mg/kg/day; oral | 78% tumor growth inhibition. | [4] |
| Midostaurin | Multi-kinase inhibitor | SKNO-1-luc+ xenograft | 80 mg/kg | Significantly reduced bioluminescence signal and increased median survival. | [5] |
Table 2: Preclinical Toxicity and Therapeutic Window Data
| Drug | AML Model | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose | Observed Toxicities | Therapeutic Index (TI) / Window | Reference(s) |
| This compound | AML xenograft | Data not available. A proposed MTD study is outlined below. | Data not available. | To be determined. | |
| Venetoclax | - | - | Reversible nausea, fatigue, anorexia, and thrombocytopenia have been observed in preclinical models. | - | [3] |
| Gilteritinib | Mouse models | 300 mg/day was the MTD in a Phase I/II study. No overt toxicity was seen in mouse models in another study. | Grade 3 diarrhea and elevated aspartate aminotransferase at 450 mg/day. | Gilteritinib is not considered a drug with a narrow therapeutic index. | [6] |
| Midostaurin | Mouse models | Generally well-tolerated as a single agent. | Hematologic toxicity increases when combined with chemotherapy. | - | [7][8] |
Experimental Protocols
Determining the Therapeutic Window of this compound: A Proposed In Vivo Study
Objective: To determine the Maximum Tolerated Dose (MTD) and subsequently the therapeutic window of this compound in a human AML xenograft mouse model.
1. Cell Line and Animal Model:
-
Cell Line: MOLM-13 or MV4-11 human AML cell line, engineered to express luciferase for in vivo bioluminescence imaging.
-
Animal Model: 6-8 week old female NOD/SCID gamma (NSG) mice.
2. Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Rohinitib and Venetoclax: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of Rohinitib, a potent eIF4A inhibitor, and Venetoclax, a BCL-2 inhibitor. This analysis is supported by preclinical data and detailed experimental methodologies to facilitate further investigation into this promising anti-cancer combination therapy.
The landscape of cancer therapy is increasingly shifting towards combination strategies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. This guide explores the preclinical rationale and experimental framework for combining this compound and Venetoclax, two targeted agents with distinct but potentially complementary mechanisms of action, primarily in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).
Individual Drug Profiles
This compound is a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] By targeting eIF4A, this compound disrupts the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have demonstrated its efficacy in AML cell lines and xenograft models.[1]
Venetoclax is a highly selective B-cell lymphoma-2 (BCL-2) inhibitor. It restores the natural process of apoptosis by binding to BCL-2, thereby releasing pro-apoptotic proteins that trigger programmed cell death.[3] Venetoclax has shown significant clinical activity in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and AML, often in combination with other agents.[4][5][6][7][8][9]
Preclinical Evidence for Synergy
While direct clinical studies on the combination of this compound and Venetoclax are not yet available, preclinical evidence strongly suggests a synergistic interaction. Studies investigating other eIF4A inhibitors in combination with Venetoclax provide a strong rationale for this pairing.
A study published in the Journal of Experimental & Clinical Cancer Research demonstrated that the eIF4A inhibitor CR-1-31-B synergizes with Venetoclax in AML cell lines.[10] Mechanistically, eIF4A inhibition was found to decrease the expression of anti-apoptotic proteins BCL2 and MCL1, thereby sensitizing the cancer cells to the pro-apoptotic effects of Venetoclax.[11] Another study highlighted that the eIF4A inhibitor Zotatifin also exhibits synergistic killing of AML cells when combined with Venetoclax, with a proposed mechanism involving the downregulation of AKT, STAT-5, and MCL-1.[12][13]
This preclinical evidence suggests that by downregulating key anti-apoptotic proteins, this compound could prime cancer cells for Venetoclax-induced apoptosis, leading to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical experiments evaluating the synergy between an eIF4A inhibitor (analogous to this compound) and Venetoclax in AML cell lines.
Table 1: Cell Viability (MTT Assay) - 72h Treatment
| Cell Line | Treatment | IC50 (nM) |
| MOLM-13 | eIF4A Inhibitor | 25 |
| MOLM-13 | Venetoclax | 50 |
| MOLM-13 | eIF4A Inhibitor + Venetoclax (1:2 ratio) | 10 (CI < 1) |
| MV4-11 | eIF4A Inhibitor | 30 |
| MV4-11 | Venetoclax | 60 |
| MV4-11 | eIF4A Inhibitor + Venetoclax (1:2 ratio) | 12 (CI < 1) |
CI: Combination Index. A CI value less than 1 indicates synergy.
Table 2: Apoptosis Induction (Annexin V Assay) - 48h Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Control | 5% |
| MOLM-13 | eIF4A Inhibitor (25 nM) | 20% |
| MOLM-13 | Venetoclax (50 nM) | 25% |
| MOLM-13 | eIF4A Inhibitor (12.5 nM) + Venetoclax (25 nM) | 65% |
| MV4-11 | Control | 4% |
| MV4-11 | eIF4A Inhibitor (30 nM) | 18% |
| MV4-11 | Venetoclax (60 nM) | 22% |
| MV4-11 | eIF4A Inhibitor (15 nM) + Venetoclax (30 nM) | 60% |
Table 3: Protein Expression (Western Blot) - 24h Treatment
| Cell Line | Treatment | Relative MCL-1 Expression | Relative BCL-2 Expression |
| MOLM-13 | Control | 1.0 | 1.0 |
| MOLM-13 | eIF4A Inhibitor (25 nM) | 0.4 | 0.7 |
| MOLM-13 | Venetoclax (50 nM) | 0.9 | 0.8 |
| MOLM-13 | eIF4A Inhibitor + Venetoclax | 0.2 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[14][15][16][17][18]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound, Venetoclax, or the combination for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. Synergy is quantified using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates a synergistic effect.[19][20][21][22][23]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[24][25][26][27][28]
Protocol:
-
Treat cells with the indicated concentrations of this compound, Venetoclax, or the combination for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins, such as the BCL-2 family members.[29][30][31]
Protocol:
-
Treat cells with this compound, Venetoclax, or the combination for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against MCL-1, BCL-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Synergistic Mechanism and Experimental Design
To further elucidate the proposed synergistic mechanism and experimental workflows, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and Venetoclax.
Caption: Experimental workflow for evaluating synergy.
Caption: Logical framework for the synergistic combination.
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that combining this compound and Venetoclax has the potential for synergistic anti-tumor activity, particularly in hematological malignancies like AML. The proposed mechanism, involving the downregulation of MCL-1 by this compound to overcome a key resistance mechanism to Venetoclax, provides a solid rationale for further investigation.
Future studies should focus on in vivo validation of this synergy in patient-derived xenograft (PDX) models of AML. Furthermore, a comprehensive evaluation of the combination's safety profile and the identification of predictive biomarkers will be crucial for its potential clinical translation. This guide provides the foundational information and experimental framework for researchers to pursue these critical next steps in evaluating the therapeutic potential of the this compound and Venetoclax combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax consolidation in high-risk CLL treated with ibrutinib for ≥1 year achieves a high rate of undetectable MRD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in vivo and synergizes with cytarabine and venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. kumc.edu [kumc.edu]
- 29. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 30. researchgate.net [researchgate.net]
- 31. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Confirming the On-Target Effects of Rohinitib Using Genetic Knockdown
This guide provides a comprehensive framework for researchers and drug development professionals to validate the on-target effects of Rohinitib, a potent and specific eIF4A inhibitor. The central principle of target validation is to demonstrate that the phenotypic consequences of a drug can be replicated by the genetic suppression of its intended target. This process, often referred to as "phenocopying," is a critical step in drug development to ensure that a compound's efficacy is derived from its intended mechanism of action and not from unforeseen off-target interactions.
Here, we compare the pharmacological inhibition by this compound with genetic knockdown of its target, the eukaryotic translation initiation factor 4A (eIF4A). We provide supporting experimental protocols, data presentation templates, and visualizations to guide the experimental design.
Logical Framework for On-Target Validation
The core logic of this validation strategy is to ascertain if the genetic removal of the target protein (eIF4A) produces the same biological effects as the administration of the inhibitor (this compound). A strong correlation between the two interventions provides high confidence in the drug's on-target specificity.
Caption: Logical workflow for comparing pharmacological and genetic approaches to validate on-target effects.
Comparative Data Summary
Effective validation requires quantitative comparison of cellular phenotypes. The following tables present a template for organizing data from key experiments designed to compare the effects of this compound treatment against eIF4A knockdown in Acute Myeloid Leukemia (AML) cell lines, where this compound has shown anti-leukemia activity.[1]
Table 1: Comparison of Cell Viability and Proliferation
| Condition | Cell Line | IC50 (nM) of this compound | % Proliferation Reduction (eIF4A siRNA vs. Control siRNA) |
| Test | MOLM-13 | 15.2 | 75% |
| Test | MV4;11 | 20.5 | 72% |
| Control | Normal Bone Marrow Cells | >1000 | 10% |
Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Apoptosis Induction
| Condition | Cell Line | % Apoptotic Cells (this compound, 25 nM) | % Apoptotic Cells (eIF4A siRNA) | % Apoptotic Cells (Control) |
| Test | MOLM-13 | 65% | 62% | 5% |
| Test | MV4;11 | 58% | 55% | 7% |
Data are hypothetical and for illustrative purposes, based on Annexin V/PI staining.
Table 3: Confirmation of Target Engagement and Knockdown
| Method | Target | This compound-Treated | eIF4A siRNA-Treated | Control |
| Western Blot | p-eIF4A | ↓↓↓ | N/A | Baseline |
| Western Blot | Total eIF4A | ↔ | ↓↓↓↓ | Baseline |
| qRT-PCR | eIF4A mRNA | ↔ | ↓↓↓↓ | Baseline |
Arrows indicate the magnitude of change relative to the control. ↓↓↓↓ represents >80% reduction.
Signaling Pathway Context
This compound functions by inhibiting eIF4A, a key RNA helicase within the eIF4F complex. This complex is essential for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and initiate translation. By blocking eIF4A, this compound prevents the translation of key oncogenes, leading to apoptosis in cancer cells.
Caption: this compound inhibits eIF4A activity, while siRNA/shRNA degrades eIF4A mRNA to block translation.
Experimental Protocols
Detailed and rigorous protocols are essential for generating reliable and reproducible data.
Protocol 1: siRNA-Mediated Knockdown of eIF4A
Gene silencing using small interfering RNA (siRNA) is a common method for transiently knocking down a target gene.[2][3]
-
Cell Seeding: Seed AML cells (e.g., MOLM-13) in 6-well plates at a density of 2 x 10^5 cells/mL in antibiotic-free RPMI-1640 medium supplemented with 10% FBS, 24 hours prior to transfection.
-
siRNA Preparation:
-
On the day of transfection, dilute 50 pmol of eIF4A-targeting siRNA (or a non-targeting control siRNA) into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of Opti-MEM.
-
-
Transfection:
-
Combine the diluted siRNA and transfection reagent. Mix gently and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to each well of the 6-well plate.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
This protocol is used to quantify the reduction in eIF4A mRNA levels following siRNA treatment.
-
RNA Isolation: Isolate total RNA from harvested cells using an RNeasy kit following the manufacturer's instructions. Quantify RNA concentration using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.[5]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use primers specific for the eIF4A gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of eIF4A mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA. An 80% or greater knockdown is considered efficient.[2]
Protocol 3: Western Blot for Protein Level Confirmation
Western blotting confirms that the reduction in mRNA levels translates to a decrease in eIF4A protein.
-
Protein Extraction: Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eIF4A (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 4: Cell Viability and Apoptosis Assays
These assays measure the phenotypic consequences of this compound treatment or eIF4A knockdown.
-
Cell Viability (MTS/MTT Assay):
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound or transfect with siRNA as described above.
-
After 72 hours, add a tetrazolium-based reagent (e.g., MTS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
-
Apoptosis (Annexin V Staining):
-
After treatment/transfection for 72 hours, harvest the cells.
-
Wash cells with cold PBS and resuspend in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
By following this guide, researchers can systematically and rigorously validate that the anti-leukemic effects of this compound are a direct consequence of its inhibition of eIF4A, strengthening the rationale for its further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - IT [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rohinitib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Rohinitib, a potent and specific eIF4A inhibitor. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety protocols must be followed. The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE | Notes |
| Handling solid this compound (weighing, preparing solutions) | - Safety goggles with side-shields- Chemical resistant gloves (double gloving recommended)- Impervious laboratory coat or gown- Suitable respirator (e.g., N95 or higher) | To prevent inhalation of dust and aerosols, and skin/eye contact[1][2]. |
| Handling solutions of this compound | - Safety goggles with side-shields- Chemical resistant gloves- Impervious laboratory coat or gown | A respirator may be required if there is a risk of aerosolization[1][3]. |
| Administering this compound (in vivo studies) | - Safety goggles with side-shields or face shield- Double chemotherapy-grade gloves- Gown resistant to permeability by hazardous drugs- N95 respirator if aerosolization is possible | Follow institutional guidelines for handling hazardous drugs[4]. |
| Spill cleanup | - Safety goggles and face shield- Double chemical resistant gloves- Impervious gown- Suitable respirator | Ensure adequate ventilation during cleanup[3][5]. |
Handling and Storage Procedures
Safe Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes[1][3].
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or Class II Biosafety Cabinet[1][6].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1][2].
-
Recommended storage temperatures:
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][3][5]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3][5]. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3]. |
Disposal Plan
Dispose of this compound and contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard into the environment[1]. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Dispose of in a designated hazardous waste container immediately after use. Do not reuse disposable PPE[4]. |
| Solutions containing this compound | Collect in a sealed, properly labeled hazardous waste container. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, standard laboratory procedures for handling potent compounds should be followed. For instance, when preparing solutions, use a containment system such as a chemical fume hood to minimize exposure. For in vivo studies, follow established protocols for the safe administration of hazardous drugs, which may include the use of closed-system transfer devices (CSTDs) to prevent leaks and spills[4].
Visual Guides
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making workflow for selecting appropriate PPE.
References
- 1. This compound|1139253-73-8|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. media.cellsignal.cn [media.cellsignal.cn]
- 4. pogo.ca [pogo.ca]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
